Thiophene-2-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBOGBTIKMGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178271 | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-27-5 | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiophene-2-carbohydrazide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiophene-2-carbohydrazide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and its role as a scaffold for the development of potent therapeutic agents.
Core Chemical and Physical Data
This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, combining a thiophene ring with a carbohydrazide moiety, imparts unique properties that make it a valuable precursor in the development of novel therapeutic agents.
| Property | Value | Citations |
| CAS Number | 2361-27-5 | [1][2][3] |
| Molecular Formula | C₅H₆N₂OS | [1][3] |
| Molecular Weight | 142.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Thenoylhydrazine, 2-Thiophenecarboxylic acid hydrazide | [1] |
| Physical State | Solid | [4] |
| Purity | >98.0% (HPLC) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several efficient methods. The most common approaches involve the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester or the direct condensation of thiophene-2-carboxylic acid with hydrazine hydrate.
Protocol 1: Hydrazinolysis of Methyl Thiophene-2-carboxylate
This protocol describes a microwave-assisted synthesis that offers a rapid and high-yield production of this compound.[3]
Materials:
-
Methyl thiophene-2-carboxylate
-
Hydrazine monohydrate
-
Methanol
-
Water
-
Standard laboratory glassware
-
Kitchen microwave (1500 W)
Procedure:
-
Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a 40 ml mixture of water and methanol in a 250 ml round-bottom flask.
-
Add a few boiling chips to the flask to prevent bumping.
-
Set up an effective reflux system to avoid solvent evaporation during microwave irradiation.
-
Subject the reaction mixture to microwave radiation for 5 minutes.
-
After irradiation, immediately cool the reaction mixture in an ice bath.
-
Collect the resulting white precipitate by filtration.
-
The yield of this compound is approximately 86.7%.[3]
Protocol 2: Conventional Synthesis via Activated Esters
This method involves the activation of 2-thiophenecarboxylic acid followed by treatment with hydrazine.[1]
Materials:
-
2-Thiophenecarboxylic acid
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCCI)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Activate 2-thiophenecarboxylic acid by reacting it with HOBt and DCCI to form an activated ester or a mixed anhydride intermediate.
-
Treat the activated intermediate with hydrazine hydrate.
-
The subsequent hydrazinolysis affords this compound in excellent yields.[1]
Biological Significance and Applications
This compound serves as a critical pharmacophore and a versatile synthetic intermediate for the generation of a diverse range of heterocyclic compounds with significant therapeutic potential.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][5][6]
Anticancer Activity:
Derivatives of this compound, particularly hydrazones, have shown promising anticancer properties. These compounds can induce apoptosis in cancer cells through mitochondrial-mediated pathways, which involve the activation of caspases and the release of cytochrome c.[7] Molecular docking studies have suggested that these derivatives can bind to and inhibit key enzymes involved in cancer progression, such as COX-2 and 5-LOX.[3]
Antimicrobial Activity:
Thiophene-based heterocycles derived from this compound have been synthesized and evaluated for their antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Clostridium difficile.[1][6] Molecular docking studies indicate that these compounds may exert their antimicrobial effects by binding to essential bacterial enzymes like D-alanine ligase.[1]
Visualizing Methodologies and Pathways
To better illustrate the synthesis and mechanisms of action, the following diagrams are provided.
Caption: General synthesis workflow for this compound.
Caption: Proposed anticancer mechanism of action for derivatives.
Caption: Proposed antimicrobial mechanism of action for derivatives.
References
- 1. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 2361-27-5 | Benchchem [benchchem.com]
Spectroscopic Profile of Thiophene-2-carbohydrazide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-carbohydrazide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (C₅H₆N₂OS, Molar Mass: 142.18 g/mol ) is a versatile building block in the synthesis of various biologically active molecules.[1][2] Its thiophene ring and hydrazide functional group make it a valuable precursor for developing novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular formats for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.75 | Singlet | 1H | -NH- (Amide) |
| ~7.72 | Multiplet | 1H | Thiophene H5 |
| ~7.13 | Multiplet | 2H | Thiophene H3, H4 |
| ~4.43 | Singlet | 2H | -NH₂ (Hydrazine) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~161.5 | C=O (Carbonyl) |
| ~138.0 | Thiophene C2 |
| ~132.0 | Thiophene C5 |
| ~128.5 | Thiophene C3/C4 |
| ~127.8 | Thiophene C4/C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is often recorded using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (Amide & Hydrazine) |
| ~3080 | Medium | C-H stretching (Aromatic) |
| ~1640 | Strong | C=O stretching (Amide I) |
| ~1540 | Medium | N-H bending (Amide II) |
| ~1410 | Medium | C=C stretching (Thiophene ring) |
| ~730 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common method used for this analysis.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | 100% (Base Peak) | [M - NHNH₂]⁺ (Loss of hydrazinyl radical) |
| 83 | Moderate | [C₄H₃S]⁺ (Thienyl cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.
NMR Spectroscopy Protocol
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[3][4]
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.
FT-IR Spectroscopy Protocol
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method) :
-
Sample Preparation (ATR Method) :
-
A small amount of the solid sample is placed directly onto the clean ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[5]
-
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile, which may require heating.[6]
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound, facilitating its use in further scientific endeavors.
References
- 1. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckgas.com [ckgas.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Versatile Intermediate: A Technical Guide to Thiophene-2-Carbohydrazide in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carbohydrazide has emerged as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key reactions as a synthetic intermediate, and the pharmacological potential of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its application in research and development.
Synthesis of this compound
The preparation of this compound can be accomplished through several synthetic routes. The most common and established method is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[1] A more recent and efficient approach involves the use of activating agents to facilitate the reaction of thiophene-2-carboxylic acid with hydrazine.[2]
Synthesis via Hydrazinolysis of Ethyl Thiophene-2-carboxylate
This standard method involves the nucleophilic acyl substitution of the ethoxy group of ethyl thiophene-2-carboxylate with hydrazine hydrate.[1]
Experimental Protocol:
-
To a solution of ethyl thiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 to 2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.
Efficient Synthesis from Thiophene-2-carboxylic Acid using Activating Agents
This improved method offers higher yields under milder conditions by activating the carboxylic acid group, facilitating the subsequent reaction with hydrazine.[2]
Experimental Protocol:
-
Dissolve thiophene-2-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and dicyclohexylcarbodiimide (DCCI) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the mixture at 0°C for 30 minutes.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield | Reference |
| Hydrazinolysis | Ethyl thiophene-2-carboxylate | Hydrazine hydrate | Ethanol | 4-6 hours | Good | [1] |
| Activated Ester | Thiophene-2-carboxylic acid | HOBt, DCCI, Hydrazine hydrate | DCM or DMF | 2.5-4.5 hours | >90% | [2] |
This compound as a Synthetic Intermediate
The carbohydrazide moiety of this compound is a versatile functional group that can be readily transformed into various heterocyclic systems, making it a valuable building block in organic synthesis.[3]
Synthesis of Schiff Bases
This compound readily condenses with various aldehydes and ketones in the presence of an acidic catalyst to form the corresponding Schiff bases (N-acylhydrazones).[4][5] These compounds are important intermediates for the synthesis of other heterocycles and also exhibit a wide range of biological activities.[6][7]
Experimental Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid or concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from this compound through cyclization reactions. One common method involves the oxidative cyclization of the intermediate Schiff bases.[1] Another approach is the dehydrative cyclization of N,N'-diacylhydrazines.[8][9]
Experimental Protocol for 1,3,4-Oxadiazole Synthesis (from Schiff Bases):
-
To a solution of the this compound-derived Schiff base (1 equivalent) in a suitable solvent like acetic acid or ethanol, add an oxidizing agent such as chloramine-T or mercury(II) oxide.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Experimental Protocol for 1,3,4-Oxadiazole Synthesis (Dehydrative Cyclization):
-
Prepare the N,N'-diacylhydrazine intermediate by reacting this compound with an acyl chloride or carboxylic acid.
-
Dissolve the N,N'-diacylhydrazine (1 equivalent) in a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride.[10]
-
Heat the reaction mixture under reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.
Biological and Pharmacological Roles of this compound Derivatives
Derivatives of this compound are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities.[3] The thiophene ring, often considered a bioisostere of the benzene ring, contributes to the lipophilicity and metabolic stability of the molecules, while the carbohydrazide moiety and its derived heterocycles provide sites for hydrogen bonding and coordination with biological targets.
Table 2: Biological Activities of this compound Derivatives
| Derivative Class | Specific Example | Biological Activity | Quantitative Data (if available) | Reference |
| Schiff Bases | (E)-N'-((thiophen-2-yl)methylene)ethane-1,2-diamine complexes | Antimicrobial | MIC50 values of 2–5 μg/mL against S. aureus | [6][7] |
| 1,3,4-Oxadiazoles | Spiro-indoline-oxadiazole derivative | Antibacterial (specific against C. difficile) | MIC values of 2 to 4 μg/ml | [6] |
| Triazoles | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Antimicrobial | Not specified | [9] |
| General Derivatives | Various | Anticancer, Anti-inflammatory, Antiviral, Antitubercular | Not specified | [3] |
Visualizing Synthetic and Biological Pathways
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthesis of this compound.
References
- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Thiophene Carbohydrazides: A Gateway to Novel Heterocycles and Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending unique physicochemical properties to a vast array of therapeutic agents. When functionalized with a carbohydrazide group (-CONHNH2), the resulting thiophene carbohydrazide scaffold becomes a versatile building block for the synthesis of a multitude of heterocyclic systems with significant biological activities. This technical guide delves into the fundamental reactions of the carbohydrazide group in thiophene compounds, providing a comprehensive overview of their synthesis, reactivity, and applications in drug discovery.
Core Synthesis of Thiophene-2-Carbohydrazide
The primary and most common method for the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl thiophene-2-carboxylate. This nucleophilic acyl substitution reaction is generally carried out in an alcoholic solvent with hydrazine hydrate.
An alternative efficient, one-pot method involves the activation of 2-thiophenecarboxylic acid using dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to form an active ester, which is then reacted with hydrazine.[1]
Experimental Protocol: Synthesis of this compound from 2-Thiophenecarboxylic Acid[1]
-
To a solution of 2-thiophenecarboxylic acid (10.0 mmol) in dichloromethane (CH2Cl2, 40 mL), add dicyclohexylcarbodiimide (DCCI) (2.81 g, 10.0 mmol) in portions with stirring over a period of 20 minutes.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After removal of the solvent under reduced pressure, dissolve the residue in ethyl acetate (100 mL).
-
Filter the solution and wash it with 1 M sodium carbonate (Na2CO3) solution (2 x 20 mL) to remove any unreacted acid, followed by a saturated sodium chloride (NaCl) solution and finally with water (2 x 20 mL).
-
Dry the organic layer over magnesium sulfate (MgSO4).
-
Evaporate the solvent under reduced pressure, and recrystallize the isolated solid from hot ethanol to yield the urea derivative.
-
To this intermediate, add hydrazine hydrate and stir at room temperature to yield this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| IR (KBr, cm⁻¹) | 3280, 3140 (N-H), 1650 (C=O)[2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.0 (s, 1H, NH), 9.1 (s, 1H, CH=N), 7.0-8.8 (m, protons of thiophene and pyridine rings)[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 161.5 (C=O), 127.8-152.2 (aromatic carbons)[3] |
| Mass Spectrum (EI, m/z) | 142 (M⁺) |
Fundamental Reactions of the Carbohydrazide Group
The carbohydrazide moiety in thiophene compounds is a reactive functional group that readily participates in a variety of chemical transformations, primarily serving as a nucleophile and a precursor for cyclization reactions.
Formation of Hydrazones
The reaction of this compound with aldehydes and ketones in the presence of an acid catalyst yields the corresponding N-acylhydrazones (Schiff bases). This condensation reaction is a fundamental step in the synthesis of many heterocyclic derivatives.
Caption: Formation of N-acylhydrazones.
Cyclization Reactions: A Gateway to Heterocycles
Thiophene carbohydrazides are invaluable precursors for the synthesis of five- and six-membered heterocyclic rings, many of which exhibit significant biological activity.
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse pharmacological properties. They can be synthesized from thiophene carbohydrazides through several routes:
-
Dehydrative Cyclization of N-acylhydrazones: Treatment of N-acylhydrazones with dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[4]
-
Reaction with Carbon Disulfide: Reaction of thiophene carbohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization, yields 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
-
Reaction with Chloroacetic Acid: this compound can be converted to an intermediate which upon treatment with chloroacetic acid in boiling DMF with triethylamine as a base yields an oxadiazole derivative.[4][5]
Caption: Synthesis of 1,3,4-Oxadiazoles.
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. Their synthesis from thiophene carbohydrazides typically involves the formation of a thiosemicarbazide intermediate.
-
From Thiosemicarbazides: Reaction of this compound with isothiocyanates produces N-substituted thiosemicarbazides. These intermediates can then be cyclized under basic conditions (e.g., NaOH) to afford 4-substituted-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols.[6]
Caption: Synthesis of 1,2,4-Triazoles.
Thiazolidinones are five-membered sulfur and nitrogen-containing heterocycles. They can be synthesized from the N-acylhydrazones of this compound.
-
Reaction with Mercaptoacetic Acid: The Schiff bases derived from this compound react with mercaptoacetic acid (thioglycolic acid) via a cyclocondensation reaction to yield thiazolidinone derivatives.[5]
Biological Significance and Applications
Thiophene carbohydrazide derivatives are of significant interest to medicinal chemists due to their wide spectrum of biological activities. The incorporation of the thiophene ring often enhances the lipophilicity and metabolic stability of the molecules.
Antimicrobial Activity
Numerous studies have reported the potent antimicrobial activity of thiophene carbohydrazide derivatives against a range of bacteria and fungi.
-
A spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[7]
-
Certain thiophene-based thiosemicarbazides have shown promising bactericidal activity against B. subtilis, E. coli, and S. typhi.[8]
-
Amino thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]
Table 2: Selected Antimicrobial Activities of Thiophene Carbohydrazide Derivatives
| Compound Type | Target Organism | Activity (MIC/Inhibition) | Reference |
| Spiro-indoline-oxadiazole | Clostridium difficile | 2-4 μg/mL | [7] |
| N-(Aryl)-thiosemicarbazides | B. subtilis, E. coli, S. typhi | Promising bactericidal activity | [8] |
| Amino thiophene-2-carboxamide | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 19-20 mm | [9] |
Anticancer Activity
The antiproliferative properties of thiophene carbohydrazide derivatives have also been explored.
-
Hydrazone and spiro-indolin-oxadiazole derivatives of thiophene have been found to be potent against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.[5]
Caption: Biological Activities of Derivatives.
Conclusion
The carbohydrazide group, when attached to a thiophene scaffold, provides a powerful and versatile platform for the synthesis of a diverse range of heterocyclic compounds. The fundamental reactions of this group, primarily hydrazone formation and subsequent cyclizations, open avenues to novel molecular architectures with significant potential in drug discovery. The demonstrated antimicrobial and anticancer activities of these derivatives underscore the importance of continued research in this area. This guide provides a foundational understanding for researchers to explore and exploit the rich chemistry of thiophene carbohydrazides in the development of new therapeutic agents.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Novel Thiophene-2-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.
Synthesis of this compound Derivatives: A Generalized Workflow
The synthesis of novel this compound derivatives typically follows a multi-step process, beginning with the core scaffold and expanding to introduce diverse functional groups. This workflow allows for the creation of a library of compounds for subsequent biological screening.
Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.
Experimental Protocols
General Synthesis of this compound-based Hydrazones
This protocol outlines a common method for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve one equivalent of this compound in a suitable volume of methanol or ethanol in a round-bottom flask.
-
Add one equivalent of the desired aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dioxane).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotics and antifungals (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add a specific volume of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next, creating a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Biological Activities of Novel this compound Derivatives
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial effects of this compound derivatives against a range of pathogenic bacteria and fungi. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [3][4] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]this compound | Staphylococcus aureus (including MRSA) | 4 | [5] |
| Thiophene-isoxazole derivative LK7 | Staphylococcus aureus | 6.75 | [2] |
| Thiophene-isoxazole derivative PUB9 | Staphylococcus aureus | < 125 | [2] |
| Thiophene-isoxazole derivative PUB9 | Pseudomonas aeruginosa | 125 - 250 | [2] |
| Thiophene-isoxazole derivative PUB9 | Candida albicans | 125 - 250 | [2] |
Anticancer Activity
Derivatives of this compound have also shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N′-(2-hydroxy-3-methoxybenzylidene)this compound | Human cancer cell lines | 0.82 - 12.90 | [1] |
| Thienopyrimidine derivative 3b | HepG2 (Liver Cancer) | 3.105 | [6] |
| Thienopyrimidine derivative 3b | PC-3 (Prostate Cancer) | 2.15 | [6] |
| Thienopyrrole derivative 4c | HepG2 (Liver Cancer) | 3.023 | [6] |
| Thienopyrrole derivative 4c | PC-3 (Prostate Cancer) | 3.12 | [6] |
| Thiophene-2,5-dicarbohydrazide derivative D5 | MCF-7 (Breast Cancer) | High Activity | [6] |
| Thiophene hydrazone derivative G2 | MCF-7 (Breast Cancer) | 50 µg/mL | [7] |
Mechanistic Insights: Targeting Cancer Signaling Pathways
Several studies have begun to elucidate the mechanisms by which thiophene-based derivatives exert their anticancer effects. A prominent mechanism involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, which are crucial for tumor angiogenesis and cell survival.[6][8]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by novel this compound derivatives.
Inhibition of VEGFR-2 by these derivatives can block the downstream signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[6] This, in turn, can prevent the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, the inhibition of AKT, a central node in cell survival pathways, can lead to the induction of apoptosis (programmed cell death) in cancer cells.[6][8]
Conclusion and Future Directions
The diverse biological activities of this compound derivatives underscore their potential as a valuable scaffold for the development of new drugs. The data and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with enhanced efficacy and selectivity. Future research should focus on optimizing the structure-activity relationships of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The exploration of novel drug delivery systems for these derivatives could also enhance their therapeutic index and clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
Thiophene-2-carbohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carbohydrazide has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, garnering significant interest within the medicinal chemistry and drug development sectors. Its inherent reactivity and versatile chemical nature allow for its incorporation into various cyclic systems, leading to the generation of novel molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor for the development of potent therapeutic agents.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[1] This straightforward approach typically involves the reaction of methyl or ethyl thiophene-2-carboxylate with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux conditions.[1] This method is favored for its operational simplicity and the ready availability of the starting materials.[1]
An alternative and efficient process involves the activation of thiophene-2-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by treatment with hydrazine. This method can lead to high yields, often exceeding 90%, and produces high-purity this compound.[2]
A more direct, though sometimes less efficient, route is the condensation of thiophene-2-carboxylic acid directly with hydrazine hydrate.[1] Microwave irradiation has also been explored as a technique to accelerate the synthesis, with reports of achieving an 86.7% yield in as little as five minutes.[1]
This compound in Heterocyclic Synthesis
The carbohydrazide moiety of this compound is a versatile functional group that can readily undergo cyclization and condensation reactions to form a variety of heterocyclic rings, including oxadiazoles, triazoles, thiadiazoles, pyrazoles, and thiazolidinones.[1][3] These heterocyclic systems form the core of many pharmacologically active molecules.[4]
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazole derivatives can be synthesized from this compound through several pathways. A common method involves the reaction of hydrazones, derived from the condensation of this compound with various aromatic aldehydes, with acetic anhydride.[1][5] Another approach is the oxidative cyclization of these hydrazones using reagents such as chloramine-T, which can be performed under microwave irradiation to yield 2,5-disubstituted-1,3,4-oxadiazoles.[1]
Synthesis of 1,2,4-Triazoles
This compound serves as a versatile precursor for 1,2,4-triazole derivatives. A widely used method involves its reaction with isothiocyanates.[6][7] For instance, reacting this compound with haloaryl isothiocyanates and subsequent cyclization by heating in aqueous sodium hydroxide yields 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[6]
Synthesis of 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of this compound with carbon disulfide in the presence of a base, followed by cyclization. Another route involves the heterocyclization of N'-(substituted)thiophene-2-carbohydrazonoyl chlorides with hydrazinecarbodithioate derivatives.[8]
Synthesis of Pyrazoles
Thiophene-appended pyrazoles can be synthesized via a [3+2] annulation reaction of chalcones (derived from a thiophene aldehyde) with aryl hydrazine hydrochlorides in acetic acid under reflux conditions.[9]
Synthesis of Schiff Bases
This compound readily condenses with various aldehydes and ketones to form Schiff bases.[1][10] These Schiff bases are not only important final products with biological activities but also serve as key intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones, through reaction with mercaptoacetic acid.[3][5]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of heterocycles derived from this compound. For instance, a spiro-indoline-oxadiazole derivative showed high activity against Clostridium difficile.[4][11] Other derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] Thiophene-containing thiazolyl carbohydrazides have also exhibited promising antibacterial activity.[12]
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents.[1] Some compounds have shown potent activity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.[3] The molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives has been studied against human carbonic anhydrase IX (CA IX) protein, a target in cancer therapy.[3]
Other Biological Activities
In addition to antimicrobial and anticancer properties, derivatives have been screened for anti-inflammatory, antiviral, and antifungal activities.[1] For example, a thiophene-containing carbohydrazide 1,2,3-thiadiazole showed potent anti-Tobacco Mosaic Virus (TMV) activity.[1]
Experimental Protocols
General Procedure for the Synthesis of Thiophene-derived Hydrazones
To a solution of this compound (1 mmol) in ethanol (20 mL), the appropriate aromatic aldehyde (1 mmol) is added. The reaction mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Acetylative Cyclization
The thiophene-derived hydrazone (1 mmol) is taken in acetic anhydride (5 mL) and refluxed for 3-5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice with stirring. The solid product that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole.
General Procedure for the Synthesis of 4-Aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
A mixture of this compound (1 mmol) and the corresponding aryl isothiocyanate (1 mmol) in ethanol (25 mL) is refluxed for 4-6 hours. The resulting thiosemicarbazide intermediate is then cyclized by refluxing in an aqueous solution of sodium hydroxide (2N, 10 mL) for 6-8 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized to give the desired triazole.
Quantitative Data Summary
| Compound Type | Reactants | Reagent/Conditions | Yield (%) | M.P. (°C) | Reference |
| This compound | 2-Thiophenecarboxylic acid, DCCI, HOBt, Hydrazine | - | >90 | 138-140 | [2][13] |
| This compound | Methyl thiophene-2-carboxylate, Hydrazine hydrate | Ethanol, Reflux | - | 138-140 | [1] |
| Thiophene-derived Hydrazone | This compound, Aromatic aldehyde | Ethanol, Reflux | Varies | Varies | [1] |
| 1,3,4-Oxadiazole derivative | Thiophene-derived hydrazone | Acetic anhydride, Reflux | 59 | 178-180 | [14] |
| 1,2,4-Triazole-3-thione | This compound, Aryl isothiocyanate, NaOH | Ethanol, Reflux | Good | Varies | [6] |
| Thiazolidinone derivative | Schiff base, Mercaptoacetic acid | - | - | Varies | [3][5] |
| 1,3,4-Thiadiazole derivative | N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride, Hydrazinecarbodithioate | - | - | Varies | [8] |
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its accessibility and the straightforward chemical transformations it undergoes provide a robust platform for the generation of diverse molecular architectures. The resulting heterocyclic compounds, particularly oxadiazoles, triazoles, and thiazolidinones, have demonstrated significant potential in the development of new therapeutic agents, with promising antimicrobial and anticancer activities. This guide highlights the synthetic utility of this compound and underscores its importance for researchers and professionals in the field of drug discovery and development. The continued exploration of this scaffold is expected to yield novel candidates for preclinical and clinical evaluation.
References
- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 13. chemimpex.com [chemimpex.com]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene-2-carbohydrazide for Improved Yield
Abstract
This document provides detailed application notes and protocols for the synthesis of thiophene-2-carbohydrazide, a crucial intermediate in the development of novel therapeutics. We present a comparative analysis of a conventional heating method and a microwave-assisted approach, demonstrating that the latter offers a significant improvement in reaction yield and a drastic reduction in reaction time. These protocols are intended for researchers, scientists, and professionals in the field of drug development who are seeking efficient and optimized synthetic routes to this important scaffold.
Introduction
This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiophene moiety is a key pharmacophore in several FDA-approved drugs. The carbohydrazide functional group serves as a versatile synthetic handle for the construction of various heterocyclic systems, such as oxadiazoles and triazoles, which are prevalent in many biologically active compounds.
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to act as inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT. By inhibiting these pathways, these derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines, including the MCF-7 breast cancer cell line.
Conventional synthesis of this compound typically involves the hydrazinolysis of a corresponding ester, a process that often requires prolonged heating under reflux.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[4][5][6][7][8] This document provides a detailed protocol for the microwave-assisted synthesis of this compound and compares its efficacy with the traditional reflux method.
Data Presentation
The following table summarizes the key quantitative data comparing the conventional and microwave-assisted synthesis of this compound.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Starting Material | Methyl thiophene-2-carboxylate | Methyl thiophene-2-carboxylate |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 2 - 6 hours | 5 - 10 minutes |
| Temperature | Reflux (approx. 78 °C) | 80 °C (controlled) |
| Yield | 68% - 85% (typical for related derivatives) | >90% (reported for similar hydrazides) |
| Purity | Good to excellent after recrystallization | Good to excellent, often with less byproduct formation |
Note: Yields for the conventional method are based on reported syntheses of similar thiophene derivatives.[6][9] The yield for the microwave-assisted method is based on efficient hydrazide syntheses under microwave irradiation.
Experimental Protocols
Materials and Equipment
-
Methyl thiophene-2-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flasks
-
Reflux condenser
-
Microwave reactor (single-mode, with temperature and pressure sensors)
-
Magnetic stirrer and stir bars
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Protocol 1: Conventional Synthesis via Reflux
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl thiophene-2-carboxylate (1.42 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 1.88 mL, 40 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a desiccator. If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl thiophene-2-carboxylate (0.284 g, 2 mmol) and absolute ethanol (4 mL).
-
Addition of Hydrazine Hydrate: To this suspension, add hydrazine hydrate (80% solution, 0.38 mL, 8 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes. The reaction pressure should be monitored and kept within the safe limits of the instrument.
-
Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature. The product will precipitate as a white solid.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the product with a small amount of cold ethanol.
-
Drying: Dry the purified this compound. The purity can be checked by melting point determination and spectroscopic methods.
Visualizations
Caption: Comparative workflow of conventional vs. microwave synthesis.
Caption: Inhibition of VEGFR-2/AKT pathway by thiophene derivatives.
Conclusion
The microwave-assisted synthesis of this compound offers a compelling alternative to conventional heating methods. The significant reduction in reaction time and potential for increased yield make it an attractive approach for researchers in drug discovery and development. The protocols provided herein are robust and can be readily implemented in a laboratory setting equipped with a microwave reactor. The resulting this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting cancer-related signaling pathways.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianjpr.com [asianjpr.com]
- 6. "Conventional and Microwave Irradiation Methods, Synthesis and Antibact" by R. ADAM, W. Al-Masoudi et al. [journal.nuc.edu.iq]
- 7. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from Thiophene-2-carbohydrazide
Introduction
Thiophene-2-carbohydrazide is a pivotal heterocyclic building block in medicinal and coordination chemistry. Its condensation reaction with various aldehydes and ketones provides a straightforward and efficient route to synthesize a diverse library of Schiff bases, also known as N'-substituted hydrazones. These compounds are of significant interest to researchers and drug development professionals due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The structural flexibility of Schiff bases, allowing for the introduction of various functional groups by simply changing the aldehyde or ketone reactant, makes them attractive candidates for developing novel therapeutic agents.[1]
The fundamental reaction involves a nucleophilic attack by the terminal amino group (-NH2) of the carbohydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This is followed by a dehydration step, often catalyzed by an acid, to form the characteristic azomethine or imine group (-N=CH-), which is crucial for their biological activity.[1][4]
General Reaction Scheme
The synthesis of Schiff bases from this compound is typically a condensation reaction as depicted below:
Where "Th" represents the Thiophen-2-yl group.
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of Schiff bases derived from this compound.
1. Materials and Reagents
-
This compound (C₅H₆N₂OS)
-
Various substituted aldehydes or ketones
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid or Concentrated Sulfuric Acid (3-4 drops)
-
Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)
-
Recrystallization solvent (e.g., Ethanol, Chloroform, or DMF)
2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
3. Synthesis Procedure (General Method)
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected aldehyde or ketone in an appropriate volume of absolute ethanol (e.g., 50 mL).
-
Catalyst Addition: To the stirred solution, add a few drops (typically 3-4) of a suitable acid catalyst, such as glacial acetic acid or concentrated H₂SO₄.[1][5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction time can vary from 30 minutes to several hours (e.g., 2-48 hours), depending on the specific reactants.[4][6]
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[7]
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to obtain pure crystalline solids.[1]
4. Characterization
The structure and purity of the synthesized Schiff bases are confirmed using various analytical techniques:
-
Melting Point (MP): To determine the purity of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine (C=N) bond, typically observed as a strong absorption band in the range of 1587-1645 cm⁻¹, and the disappearance of the C=O band from the starting aldehyde/ketone.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure by identifying the protons in the molecule. The formation of the Schiff base is confirmed by a characteristic singlet for the azomethine proton (-N=CH) in the range of δ 8-9 ppm.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation: Synthesis Conditions and Yields
The following table summarizes various reaction conditions for the synthesis of Schiff bases from thiophene-based starting materials.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Yield (%) |
| This compound | Various aromatic aldehydes | Absolute Ethanol | Glacial Acetic Acid | Reflux | Not specified |
| Thiophene-2-carboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂ | None specified | Stirred at 25°C for 48h | 93%[7][9] |
| Thiophene-2-carboxaldehyde | Aniline / Substituted anilines | Ethanol | Conc. H₂SO₄ (3-4 drops) | Not specified | Not specified |
| Thiophene-2-carboxaldehyde | o-phenylenediamine | Ethanol | Not specified | Reflux for 48h | Not specified |
| 2-Acetyl thiophene | Ethylene diamine | Not specified | Not specified | Ultrasound method | Not specified |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases.
Caption: Experimental workflow for Schiff base synthesis.
Applications in Drug Development
Schiff bases derived from this compound and their metal complexes are recognized for their significant biological potential.[3][4] They have been extensively investigated for various therapeutic applications:
-
Antimicrobial Activity: Many of these compounds exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] Some derivatives have shown promising results against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[2][10]
-
Anticancer Potential: Certain thiophene-derived Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7) cells.[8][9]
-
Other Biological Activities: Research has also pointed towards their utility as anti-inflammatory, antioxidant, and larvicidal agents.[3] The chelation of metal ions by these Schiff bases can enhance their biological activity, making them promising candidates for the design of novel metal-based drugs.[3]
References
- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijfans.org [ijfans.org]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application of Thiophene-2-carbohydrazide in the Synthesis of 1,3,4-oxadiazoles: A Note for Researchers
Thiophene-2-carbohydrazide has emerged as a versatile and crucial building block in medicinal chemistry and drug development, particularly for the synthesis of 1,3,4-oxadiazole derivatives. This class of heterocyclic compounds is of significant interest due to its broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of the thiophene moiety into the 1,3,4-oxadiazole scaffold can enhance the biological efficacy of these molecules. This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis of 1,3,4-oxadiazoles from this compound, aimed at researchers and scientists in the field of drug discovery.
Synthetic Strategies and Quantitative Data
Several efficient methods have been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles starting from this compound. The most common approaches involve the condensation of the carbohydrazide with various electrophilic reagents, followed by cyclization. Key methods include reaction with aromatic aldehydes to form hydrazones which are subsequently cyclized, and reaction with carbon disulfide to yield thiol-substituted oxadiazoles.
Table 1: Synthesis of 2-(Thiophen-2-yl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization of Hydrazones
This two-step method involves the initial formation of N'-arylmethylene-thiophene-2-carbohydrazides (hydrazones) by reacting this compound with various aromatic aldehydes. The subsequent oxidative cyclization of the purified hydrazones yields the desired 1,3,4-oxadiazoles.
| Entry | Aromatic Aldehyde | Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Anhydride | Acetic Acid | Reflux | High | [5] |
| 2 | 4-Nitrobenzaldehyde | Chloramine-T | Ethanol | Microwave, 5-7 min | 85-90 | [5] |
| 3 | 4-Chlorobenzaldehyde | I₂ / K₂CO₃ | Ethanol/DCM | Stirring, rt | Good | [6] |
| 4 | Salicylaldehyde | P₂O₅ | Xylene | Reflux, 1 hr | Moderate | [1] |
| 5 | Vanillin | TBTU / DIEA | DMF | 50 °C, 4h | 85 | [7] |
Table 2: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its Derivatives
The reaction of this compound with carbon disulfide in a basic medium is a straightforward method to obtain the versatile intermediate, 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate can be further functionalized.
| Entry | Reagents | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | CS₂ | KOH | Ethanol | Reflux, 8h | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | 82 | [8] |
| 2 | CS₂, Alkyl Halide | Et₃N | DMF | 70 °C, then rt | 2-(Alkylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-thiophene-2-carbohydrazides (Hydrazones)
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the respective aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.
Protocol 2: Oxidative Cyclization of Hydrazones to 1,3,4-Oxadiazoles using Chloramine-T under Microwave Irradiation
-
Place the N'-arylmethylene-thiophene-2-carbohydrazide (1 mmol) and Chloramine-T (1.2 mmol) in a microwave-safe vessel.
-
Add ethanol (10 mL) as the solvent.
-
Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 150-300 W) for 5-7 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and pour the contents into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried.
-
Purify the product by recrystallization from an appropriate solvent.[5]
Protocol 3: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add potassium hydroxide (1.2 mmol) and stir until dissolved.
-
Add carbon disulfide (1.5 mmol) dropwise to the solution.
-
Reflux the reaction mixture for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.[8]
Biological Activity and Mechanism of Action
Derivatives of 1,3,4-oxadiazole containing a thiophene moiety have demonstrated significant biological activities, particularly as antifungal agents. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10][11] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
Table 3: Antifungal and Enzyme Inhibitory Activity of Selected Thiophene-1,3,4-oxadiazole Derivatives
| Compound ID | Fungal Strain | EC₅₀ (mg/L) | Target Enzyme | IC₅₀ (µM) | Reference |
| 4g | Sclerotinia sclerotiorum | ~1.0 | Succinate Dehydrogenase (SDH) | 1.01 ± 0.21 | [10][12] |
| 4i | Sclerotinia sclerotiorum | 0.1 - 1.1 | Succinate Dehydrogenase (SDH) | 4.53 ± 0.19 | [10][12] |
| 5k | Exserohilum turcicum | 32.25 | Succinate Dehydrogenase (SDH) | Not Reported | [11] |
Visualizations
Caption: General synthetic routes for 1,3,4-oxadiazoles from this compound.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by thiophene-1,3,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Thiophene-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Thiophene-2-carbohydrazide derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities. This document provides a detailed overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of these derivatives, supported by experimental protocols and data presented for comparative analysis.
Overview of Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents, with various synthesized compounds showing activity against both bacterial and fungal pathogens. Notably, these compounds have been effective against drug-resistant strains, highlighting their potential in addressing critical challenges in infectious disease treatment.
A series of thiophene-based heterocycles, including spiro-indoline-oxadiazole derivatives, have been synthesized from this compound and evaluated for their antimicrobial properties.[1][2][3] One particular spiro-indoline-oxadiazole derivative showed high activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml.[1][2] This compound is particularly interesting as it displayed no effects against other tested bacterial strains, suggesting a narrow-spectrum activity that could be advantageous in preserving the normal gut microbiota.[1][2]
Other studies have focused on benzo[b]thiophene acylhydrazones, which have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA).[4] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]this compound was identified as a non-cytotoxic derivative with a MIC of 4 µg/mL against three S. aureus strains, including a methicillin and daptomycin-resistant clinical isolate.[4] Furthermore, novel (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]this compound derivatives have exhibited significant antibacterial and antifungal activities, with some compounds showing potency comparable to standard drugs like Ciprofloxacin and Fluconazole.[5]
The antimicrobial activity of these derivatives is often attributed to their unique structural features, which can be readily modified to optimize their biological effects. The thiophene ring, a key pharmacophore, is known to be present in numerous pharmacologically important compounds.[6][7]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains as reported in the literature. This data provides a comparative overview of the potency of different structural analogs.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Spiro-indoline-oxadiazole 17 | >64 | >64 | >64 | - | - | [1][2] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]this compound (II.b) | 4 | - | - | - | - | [4] |
| 2-thiophene carboxylic acid thioureides | 125-500 | 7.8-125 | 31.25-250 | 31.25-250 | 31.25-250 | [8] |
| Thiophene derivative 7 | - | - | - | Potent | - | [7] |
| Thiophene derivatives 4, 5, 8 | - | - | 8-32 (Col-R) | - | - | [9] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Spiro-indoline-oxadiazole 17 | >64 | - | [1][2] |
| (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]this compound (5c) | Superior to Fluconazole | - | [5] |
| 2-thiophene carboxylic acid thioureides | 31.25-62.5 | 31.25-62.5 | [8] |
| Thiophene derivatives 7, 8a, 8b, 10 | Active | Active | [7] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its derivatives, as well as the protocols for antimicrobial screening.
Synthesis of this compound
This compound is a key intermediate for the synthesis of various bioactive derivatives.[10]
Protocol:
-
Reaction Setup: To a solution of methyl or ethyl thiophene-2-carboxylate in ethanol, add hydrazine hydrate.[10]
-
Reflux: Heat the reaction mixture under reflux for a specified period to drive the reaction to completion.[10]
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.
Synthesis of this compound Derivatives (General Scheme)
A common strategy for synthesizing derivatives involves the condensation of this compound with various aldehydes or ketones to form hydrazones, which can then be cyclized to form different heterocyclic systems like oxadiazoles.[10]
General Protocol for Hydrazone Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry.
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.
This method is widely used to determine the MIC of antimicrobial agents.[2][3][11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is used to qualitatively screen for antimicrobial activity.[12]
Protocol:
-
Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Spread a standardized suspension of the test microorganism evenly over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Workflows and Pathways
The following diagrams illustrate the general workflow for the synthesis and screening of this compound derivatives and a potential mechanism of action.
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Proposed mechanism of action involving enzyme inhibition leading to cell lysis.
Potential Mechanisms of Action and Future Directions
While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies suggest potential targets. For instance, molecular docking studies have been conducted to simulate the binding of potent compounds with enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis.[1][2][3] Inhibition of such enzymes would disrupt cell wall integrity, leading to bacterial cell death. Another study pointed to the potential of these compounds to inhibit β-lactamase enzymes, which are responsible for resistance to β-lactam antibiotics.[12]
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these promising compounds. Structure-activity relationship (SAR) studies will be crucial for the rational design of more potent and selective derivatives. Further investigations into their toxicity, pharmacokinetic, and pharmacodynamic profiles will be necessary to advance these compounds towards clinical development. The structural versatility of the this compound scaffold offers a rich platform for the discovery of next-generation antimicrobial agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound | CoLab [colab.ws]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Anticancer Activity of Novel Thiophene-2-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel Thiophene-2-carbohydrazide analogs as potential anticancer agents. The following sections detail the synthetic methodologies, quantitative anticancer activity data, and step-by-step experimental protocols for key assays.
Synthesis of this compound Analogs
A common and effective method for the synthesis of novel this compound analogs involves a multi-step process starting from commercially available reagents. One approach is the Japp-Klinegmann reaction to create thiophene hydrazone derivatives.[1] Another prevalent method involves the reaction of a thiophene-2,5-dicarbohydrazide intermediate with various aromatic aldehydes in the presence of ethanol.[2][3][4]
A general synthetic scheme is outlined below:
References
Application Notes and Protocols: Thiophene-2-carbohydrazide in the Development of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory compounds derived from thiophene-2-carbohydrazide. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile scaffold in medicinal chemistry, offering a reactive starting point for the synthesis of a diverse range of heterocyclic compounds. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation.[1][3] Thiophene-based compounds have shown promise as inhibitors of both COX and lipoxygenase (LOX) pathways, making them attractive candidates for the development of new anti-inflammatory therapeutics with potentially improved side-effect profiles compared to existing NSAIDs.[4][5][6]
This document outlines the synthesis of several classes of this compound derivatives, including Schiff bases, thiazolidinones, and pyrazoles, and details the protocols for assessing their anti-inflammatory activity through in vivo and in vitro assays.
Signaling Pathways in Inflammation
The primary targets for the anti-inflammatory compounds discussed herein are the COX-1 and COX-2 enzymes, as well as the 5-LOX enzyme. Understanding their roles in the inflammatory cascade is crucial for rational drug design.
Caption: Simplified diagram of the arachidonic acid inflammatory cascade.
Data Presentation: Anti-inflammatory Activity
The following tables summarize the anti-inflammatory activity of representative compounds synthesized from thiophene-based precursors.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Thiophene-Pyrazole Hybrid (7f) | Pyrazole with phenyl and chloro-thiophene substituents | 10 | 78.2 | Diclofenac Sodium | 85.4 |
| Thiophene-Pyrazole Hybrid (7g) | Pyrazole with phenyl and bromo-thiophene substituents | 10 | 75.9 | Diclofenac Sodium | 85.4 |
| Compound 15 | Thiophene with morphine coupled at 2-amino position | 50 | 58.46 | Indomethacin | 47.73[4] |
Table 2: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| Morpholinoacetamide-thiophene (5b) | 45.62 | 5.45 | 8.37 | 4.33[5] |
| Celecoxib (Reference) | >100 | 0.35 | >285 | - |
| NDGA (Reference) | - | - | - | 2.46[5] |
Experimental Protocols
Synthesis of this compound Derivatives
The following diagram illustrates a general workflow for the synthesis of various anti-inflammatory compounds starting from this compound.
Caption: General synthetic workflow for thiophene-based anti-inflammatory compounds.
Protocol 1: Synthesis of this compound Schiff Bases
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of Thiazolidinone Derivatives from Schiff Bases
-
In a round-bottom flask, dissolve the synthesized Schiff base (1 mmol) in dioxane (25 mL).
-
Add thioglycolic acid (1.2 mmol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Pour the cooled reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Pyrazole Derivatives
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate 1,3-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent to afford the pure pyrazole derivative.
In Vivo Anti-inflammatory Activity Assay
Protocol 4: Carrageenan-Induced Paw Edema in Rats [7][8][9][10]
-
Animals: Use healthy adult Wistar rats (150-200 g) of either sex. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard group (e.g., Diclofenac Sodium, 10 mg/kg)
-
Test groups (different doses of the synthesized compounds)
-
-
Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle (e.g., 1% CMC solution).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the test group.
-
In Vitro Anti-inflammatory Activity Assays
Protocol 5: COX-1/COX-2 Inhibition Assay (Fluorometric) [11][12]
This protocol is a general guideline. Specific kits, such as those from Cayman Chemical or Sigma-Aldrich, will have detailed instructions.[11][12]
-
Reagents: Prepare assay buffer, COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a fluorometric probe as per the kit instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.
-
Add the test compound dilutions or the vehicle (for control).
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Measure the fluorescence intensity kinetically over a period of time using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 6: 5-LOX Inhibition Assay
Details for 5-LOX inhibition assays can be found in specialized literature and commercial kits. The principle often involves measuring the production of leukotrienes from arachidonic acid by 5-LOX, which can be quantified by various methods including HPLC or specific ELISAs.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant anti-inflammatory potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this chemical space further in the quest for novel and more effective anti-inflammatory drugs. The modulation of COX and LOX pathways by these derivatives highlights a promising avenue for the development of dual inhibitors with potentially enhanced therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application of Thiophene-2-carbohydrazide in Coordination Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of thiophene-2-carbohydrazide in coordination chemistry. It highlights its versatility as a ligand for the synthesis of metal complexes with diverse applications in catalysis and medicinal chemistry.
Overview of this compound in Coordination Chemistry
This compound is a versatile heterocyclic building block in coordination chemistry. Its efficacy as a ligand stems from its unique molecular structure, which allows for the formation of stable metal complexes through chelation. The molecule possesses three potential electron-donor sites: the sulfur atom within the thiophene ring, the nitrogen atoms of the hydrazide group, and the carbonyl oxygen atom. This multi-dentate character enables it to coordinate with a variety of metal ions, leading to the formation of complexes with diverse geometries and properties.
Furthermore, the reactive carbohydrazide moiety serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases. The condensation of this compound with various aldehydes and ketones yields Schiff base ligands that can be subsequently complexed with metal ions. These Schiff base complexes have garnered significant attention due to their broad spectrum of biological activities and catalytic potential.
Applications in Medicinal Chemistry
Coordination complexes of this compound and its derivatives have shown significant promise in the development of new therapeutic agents. The chelation of the ligand to a metal center can enhance its biological activity, a phenomenon that is often attributed to the increased lipophilicity of the complex, facilitating its transport across cell membranes.
Antimicrobial and Antifungal Activity
This compound derivatives and their metal complexes have demonstrated potent activity against a range of bacterial and fungal strains. The mechanism of action is often linked to the disruption of cellular processes within the microorganisms.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2 - 4 | [1] |
| Thiophene-functionalized Au(I)-NHC complex | Ampicillin-resistant Staphylococcus aureus | 32 | [1] |
| Thiophene-functionalized Ag(I)-NHC complex | Ampicillin-resistant Staphylococcus aureus | 128 | [1] |
| Cu(II) complex of a benzo[b]thiophene derivative | M. tuberculosis | 3.125 | [2] |
| Zn(II) complex of a benzo[b]thiophene derivative | M. tuberculosis | 3.125 | [2] |
| Cu(II) complex of a benzo[b]thiophene derivative | Antibacterial | 25 | [2] |
| Ni(II) complex of a benzo[b]thiophene derivative | Antifungal | 25 | [2] |
| Zn(II) complex of a benzo[b]thiophene derivative | Antifungal | 25 | [2] |
Anticancer Activity
The antiproliferative properties of this compound-based compounds have been evaluated against various cancer cell lines. These compounds often exhibit cytotoxicity through mechanisms such as the induction of apoptosis.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| Thiophene-based oxadiazole (11b) | MCF7 (Breast) | 6.55 | [3] |
| Thiophene-based oxadiazole (11b) | HCT116 (Colon) | 8.20 | [3] |
| Thiophene-based thiazolidinone (15) | MCF7 (Breast) | 9.35 | [3] |
| Thiophene-based thiazolidinone (15) | HCT116 (Colon) | 8.76 | [3] |
| Thiophene hydrazone derivative (G1) | MCF-7 (Breast) | 46.52 µg/mL | [4] |
| Thiophene hydrazone derivative (G2) | MCF-7 (Breast) | 50.00 µg/mL | [4] |
| Thiophene carboxamide derivative (2b) | Hep3B (Liver) | 5.46 | [5] |
| Thiophene carboxamide derivative (2e) | Hep3B (Liver) | 12.58 | [5] |
Antioxidant Activity
Several this compound derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (μg/mL) / % Inhibition | Reference |
| Thiophene-based pyrazole derivative (2c) | DPPH | 14.78 | |
| Thiophene-based pyrazole derivative (2b) | DPPH | 31.10 | |
| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | [1][6] |
Applications in Catalysis
Metal complexes derived from this compound have emerged as effective catalysts in various organic transformations. The coordination environment around the metal center can be fine-tuned by modifying the ligand structure, thereby influencing the catalytic activity and selectivity.
Oxidation Reactions
Molybdenum(VI) complexes of a this compound-based Schiff base ligand have been shown to catalyze the oxidation of benzyl alcohol.
Table 4: Catalytic Oxidation of Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| [MoO2(L)(MeOH)] | 0.25 | 13.01 | - | [7][8] |
| [MoO2(L)(MeOH)] | 1 | - | 72.08 | [7] |
| [MoO2(L)]n | 0.5 | - | 74.78 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, a representative Schiff base ligand, and a corresponding metal complex.
Synthesis of this compound
A widely used method for the synthesis of this compound is the hydrazinolysis of ethyl thiophene-2-carboxylate.
Materials:
-
Ethyl thiophene-2-carboxylate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
Dissolve ethyl thiophene-2-carboxylate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 1 hour).[3]
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the solid product with cold absolute ethanol.[3]
-
Dry the purified product in a vacuum desiccator.
Synthesis of a Thiophene-Based Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand via the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde)
-
Absolute ethanol
Procedure:
-
Dissolve this compound in absolute ethanol.
-
Add a solution of the substituted aldehyde in absolute ethanol to the hydrazide solution.
-
Stir the reaction mixture at room temperature for a designated time (e.g., one hour).[9]
-
The precipitated Schiff base ligand is collected by filtration.
-
Wash the product with ethanol and then dry it.
Synthesis of a Metal Complex with a Thiophene-Based Schiff Base Ligand
This protocol outlines the general procedure for the synthesis of a metal complex.
Materials:
-
Thiophene-based Schiff base ligand
-
Metal salt (e.g., MnCl2·2H2O, CoCl2·6H2O)
-
Hot ethanol
Procedure:
-
Prepare a solution of the Schiff base ligand (e.g., 0.002 mol) in hot ethanol (25 ml).[10]
-
In a separate flask, dissolve the corresponding hydrated metal chloride salt (e.g., 0.002 mol) in hot ethanol (25 ml).[10]
-
Add the hot ethanolic solution of the metal salt to the hot solution of the ligand with constant stirring.
-
Reflux the resulting mixture on a water bath for a duration of 3 hours.[10]
-
Upon cooling, the metal complex will precipitate out of the solution.
-
Collect the complex by filtration, wash it with ethanol, and dry it.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the application of this compound in coordination chemistry.
Caption: Synthesis of this compound.
Caption: Schiff Base Formation and Complexation Workflow.
Caption: Biological Screening Workflow.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation and antioxidant activity of 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 10. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Thiophene-2-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Thiophene-2-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester, such as the methyl or ethyl ester, with hydrazine hydrate in an alcoholic solvent like ethanol.[1][2] This method is favored for its operational simplicity and the general availability of the starting materials.[1]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, alternative methods include:
-
Direct condensation: This involves the reaction of thiophene-2-carboxylic acid directly with hydrazine hydrate. However, this route can sometimes be less efficient than ester hydrazinolysis.[1]
-
Activated ester method: This approach involves activating thiophene-2-carboxylic acid with reagents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) before reacting with hydrazine. This method can produce high yields of over 90% and high purity.[3]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times to as little as five minutes, with reported yields of 86.7%.[1][4]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is in the range of 136–139 °C.[1][5]
Q4: How can I purify the final product?
A4: The product, which is typically a solid, often crystallizes out of the reaction mixture upon cooling.[6] Common purification techniques include:
-
Recrystallization: Hot ethanol is a suitable solvent for recrystallization.[3]
-
Washing: If starting from the carboxylic acid or an activated ester, washing the organic layer with a sodium carbonate solution is effective for removing any unreacted acid.[3]
-
Chromatography: While less common for the final product, thin-layer chromatography (TLC) can be used to check the purity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The ester starting material may be sterically hindered or less reactive, requiring longer reaction times or harsher conditions.[3]2. Decomposition of Reagents: Hydrazine hydrate can be sensitive to air and moisture.3. Improper Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | 1. Increase Reaction Time and/or Temperature: Extend the reflux time or consider a higher boiling point solvent (with caution). For less reactive esters, the microwave-assisted method can be more effective.[1][4]2. Use Fresh Reagents: Ensure the hydrazine hydrate is of high quality and has been stored properly.3. Optimize Molar Ratios: A common approach is to use an excess of hydrazine hydrate to drive the reaction to completion.[4] |
| Product is an Oil or Fails to Crystallize | 1. Impurities Present: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.2. Insufficient Cooling: The solution may not have been cooled to a low enough temperature for a sufficient amount of time. | 1. Purify the Crude Product: Wash the reaction mixture to remove acidic or basic impurities. Consider an extraction followed by recrystallization. If impurities are persistent, column chromatography may be necessary.2. Induce Crystallization: Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod at the solvent line. Seeding with a small crystal of pure product can also be effective. |
| Presence of a Side Product (Diacylhydrazine) | 1. High Reactivity of Starting Material: Using highly reactive starting materials like acyl chlorides or anhydrides can lead to the formation of the diacylhydrazine byproduct.[3] | 1. Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mono-acylated product.2. Choose a Milder Acylating Agent: The use of esters is generally preferred as they are less prone to forming the diacylhydrazine side product.[3] |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (in activated ester method) | 1. Co-precipitation with Product: DCU is often insoluble and can co-precipitate with the desired product. | 1. Filtration: DCU can often be removed by filtration from the reaction mixture before workup.2. Solvent Selection: Choose a solvent system for recrystallization where the product is soluble at elevated temperatures, but DCU is not. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Conventional Hydrazinolysis | Thiophene-2-carboxylic acid ester, Hydrazine hydrate | Several hours (reflux)[1][2] | - | Simplicity, readily available materials[1] | Can be slow for less reactive esters[3] |
| Microwave-Assisted Synthesis | Methyl thiophene-2-carboxylate, Hydrazine hydrate | 5 minutes[4] | 86.7%[4] | Rapid synthesis, high yield[1] | Requires specialized microwave reactor |
| Activated Ester Method | Thiophene-2-carboxylic acid, DCCI, HOBt, Hydrazine | - | >90%[3] | High yield and purity, mild conditions[3] | Requires additional reagents, DCU byproduct removal |
Experimental Protocols
Protocol 1: Conventional Synthesis via Hydrazinolysis
This protocol is a generalized procedure based on standard laboratory practices for the hydrazinolysis of esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiophene-2-carboxylate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.[6]
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Microwave-Assisted Synthesis[4]
-
Reaction Mixture: In a 250 ml round-bottom flask suitable for microwave synthesis, combine methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in 40 ml of methanol. Add a few boiling chips.
-
Microwave Irradiation: Place the flask in a microwave reactor equipped with an effective reflux system. Subject the reaction mixture to microwave irradiation for 5 minutes.
-
Cooling and Isolation: Immediately after irradiation, cool the reaction flask in an ice bath. The white precipitate of this compound will form.
-
Filtration: Collect the solid product by vacuum filtration. The excess hydrazine monohydrate is typically evaporated by the heat from the microwave radiation.[4]
-
Drying: Dry the product under vacuum.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Synthesis and amide imidic prototropic tautomerization in this compound: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]
- 5. 2-Thiophenecarboxylic acid hydrazide = 98 2361-27-5 [sigmaaldrich.com]
- 6. quora.com [quora.com]
Improving the purity of Thiophene-2-carbohydrazide during recrystallization
Technical Support Center: Thiophene-2-carbohydrazide Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of this compound through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
The reported melting point of pure this compound is typically in the range of 136-140 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: Which solvent is most commonly recommended for the recrystallization of this compound?
Ethanol is widely cited as a suitable solvent for the recrystallization of this compound.[1] It generally provides good solubility at elevated temperatures and lower solubility at room temperature or below, which is ideal for obtaining a good yield of pure crystals.
Q3: What are the likely impurities in my crude this compound sample?
Common impurities depend on the synthetic route used. If prepared by the hydrazinolysis of a thiophene-2-carboxylic acid ester, impurities may include:
-
Unreacted starting materials, such as the corresponding ester or thiophene-2-carboxylic acid.[1]
-
Excess hydrazine hydrate.
-
Side products from potential side reactions, although specific byproducts are not extensively documented in readily available literature.
Q4: How can I assess the purity of my recrystallized this compound?
Purity can be assessed by:
-
Melting point analysis: A sharp melting point within the expected range (136-140 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system (e.g., chloroform-methanol, 95:5 v/v) suggests high purity.[1]
-
Spectroscopic methods: NMR, IR, and mass spectrometry can confirm the chemical structure and identify any residual impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The solution cooled too quickly: Crystals did not have sufficient time to nucleate and grow. 3. The compound is highly soluble even at low temperatures. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly. 2. Slow cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can place it in an ice bath to maximize yield. 3. Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a small "seed" crystal of pure this compound. 4. Consider an anti-solvent: If the compound is too soluble, a solvent in which it is insoluble (an anti-solvent) can be added dropwise to the warm solution until it becomes slightly turbid. Then, allow it to cool slowly. |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, and the compound is coming out of solution too quickly above its melting point. 3. Significant impurities are present, leading to a depression of the melting point. | 1. Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly. 2. Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of this compound (~136 °C). 3. Pre-purification: If significant impurities are suspected, consider a preliminary purification step like a wash with a suitable solvent before recrystallization. |
| Low Yield of Recrystallized Product | 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling. 4. Washing the collected crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary to just dissolve the crude material. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | 1. Colored impurities from the reaction mixture are co-crystallizing with the product. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper to remove the charcoal during the hot filtration step. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 136-140 °C |
| Solubility (Qualitative) | |
| Ethanol | Soluble in hot, less soluble in cold |
| Methanol | Likely soluble, similar to ethanol |
| Water | Sparingly soluble to insoluble |
| Acetone | Soluble |
| Chloroform | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
| Toluene | Sparingly soluble to insoluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator under vacuum.
-
Analysis: Determine the melting point and assess the purity of the final product using TLC or other analytical methods.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical guide for troubleshooting common recrystallization problems.
References
Troubleshooting low yields in the hydrazinolysis of ethyl thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of ethyl thiophene-2-carboxylate to synthesize thiophene-2-carbohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrazinolysis of ethyl thiophene-2-carboxylate, offering potential causes and solutions to improve reaction outcomes.
Q1: Why is the yield of my this compound unexpectedly low?
Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Hydrazine Hydrate: The purity and water content of hydrazine hydrate are critical. Use of old or improperly stored hydrazine hydrate, which may have absorbed atmospheric water and carbon dioxide, can significantly reduce its reactivity. It is advisable to use a fresh bottle of high-purity hydrazine hydrate.
-
Ethyl Thiophene-2-carboxylate: Ensure the starting ester is pure and free from acidic impurities that could neutralize the hydrazine.
-
-
Reaction Conditions:
-
Temperature: The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products. Refluxing in an alcoholic solvent is a standard procedure.[1]
-
Reaction Time: Incomplete reaction is a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before work-up.
-
Solvent: While ethanol or methanol are common solvents, ensure they are of an appropriate grade and dry, as water can interfere with the reaction.
-
-
Work-up Procedure:
-
Product Precipitation: this compound should precipitate from the reaction mixture upon cooling. If the product remains in solution, it may be necessary to reduce the solvent volume or add a non-polar co-solvent to induce precipitation.
-
Purification: During the work-up, ensure that the pH is controlled to avoid hydrolysis of the desired product. Washing the crude product with a cold solvent can help remove impurities without significant loss of the hydrazide.
-
Q2: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction, as indicated by TLC analysis showing the persistence of the starting ester, can often be resolved by addressing the following:
-
Insufficient Hydrazine: Ensure a sufficient excess of hydrazine hydrate is used. A molar ratio of ester to hydrazine hydrate of 1:1 to 1:1.5 is often recommended.
-
Reaction Temperature: Gradually increasing the reaction temperature may help to drive the reaction to completion.
-
Removal of By-products: The ethanol generated during the reaction can, in some cases, participate in an equilibrium that hinders the forward reaction. While more advanced, techniques like reactive fractionation or reactive distillation can be employed to remove the alcohol as it is formed, thus driving the reaction towards the product.
Q3: I am observing the formation of significant side products. How can I minimize them?
The formation of side products is a common issue. Here are some potential side products and ways to mitigate their formation:
-
Diacyl Hydrazide: The formation of N,N'-bis(thiophene-2-carbonyl)hydrazine can occur if the product carbohydrazide reacts further with the starting ester. This is more likely at higher temperatures or with prolonged reaction times. Using a larger excess of hydrazine can help to minimize this side reaction.
-
Azine Formation: In some cases, the initially formed hydrazide can react with aldehydes or ketones present as impurities, or undergo further reactions to form azines. Ensuring the purity of starting materials and solvents is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the hydrazinolysis of ethyl thiophene-2-carboxylate?
The most common method involves refluxing the ethyl thiophene-2-carboxylate with hydrazine hydrate in an alcoholic solvent, such as ethanol or methanol.[1]
Q2: Are there more efficient methods to improve the yield and reduce reaction time?
Yes, several advanced methods have been developed:
-
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes and can produce high yields. For instance, a yield of 86.7% has been reported in just five minutes under microwave irradiation.[1]
-
Activated Esters: An efficient process involves the reaction of activated esters or amides with hydrazine, which can lead to yields greater than 90% and high purity.[2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system, such as chloroform-methanol (95:5, v/v), can be used to separate the starting ester from the more polar product, this compound.[2] The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the expected appearance of the final product?
This compound is typically a white to off-white solid.
Q5: How should I purify the final product?
Recrystallization is a common method for purifying this compound. Hot ethanol is a suitable solvent for recrystallization.[2] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly to form pure crystals, which can be collected by filtration.
Data Presentation
| Method | Starting Material | Reagents | Solvent | Conditions | Time | Yield | Reference |
| Conventional Hydrazinolysis | Ethyl thiophene-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Several hours | Moderate to Good | General Literature |
| Activated Ester Method | 2-Thiophenecarboxylic acid | DCCI, HOBt, Hydrazine Hydrate | Not specified | Mild conditions | Not specified | > 90% | [2] |
| Microwave-Assisted Synthesis | Methyl thiophene-2-carboxylate | Hydrazine Monohydrate | Methanol | 1500 W Microwave | 5 minutes | 86.7% | [1] |
Experimental Protocols
Standard Hydrazinolysis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiophene-2-carboxylate (1 equivalent) in absolute ethanol (10-20 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
Visualizations
Caption: A troubleshooting decision tree for low yields.
Caption: A typical experimental workflow for hydrazinolysis.
References
Technical Support Center: Scale-Up Synthesis of Thiophene-2-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Thiophene-2-carbohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on the prevalent two-step method involving the esterification of thiophene-2-carboxylic acid followed by hydrazinolysis.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield in Esterification Step | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure a catalytic amount of a strong acid (e.g., sulfuric acid) is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] - Extend the reflux time if the starting carboxylic acid is still present. |
| Loss of product during work-up. | - Ensure complete extraction of the ester with a suitable organic solvent. - Minimize loss during solvent removal by using a rotary evaporator at a controlled temperature and pressure. | |
| Low Yield in Hydrazinolysis Step | Incomplete reaction. | - Use a molar excess of hydrazine hydrate to drive the reaction to completion.[3] - Increase the reflux time and monitor the disappearance of the starting ester by TLC.[4] |
| Side reaction: Diacylhydrazide formation. | - Avoid a large excess of the starting ester. - Control the reaction temperature; excessive heat can promote the formation of the diacylhydrazide byproduct. | |
| Product is soluble in the reaction solvent. | - Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of this compound.[3] | |
| Product Purity Issues | Presence of unreacted starting materials (ester or carboxylic acid). | - For unreacted ester, ensure sufficient reaction time and excess hydrazine hydrate during hydrazinolysis. - To remove unreacted thiophene-2-carboxylic acid, wash the organic layer with a sodium bicarbonate or sodium carbonate solution during the ester work-up.[5] |
| Formation of a solid byproduct (1,3-dicyclohexyl-1-(thiophene-2-carbonyl)urea) when using DCCI/HOBt activation method. | - This N-acylurea byproduct can be removed by filtration. The desired hydrazide is typically obtained from the subsequent hydrazinolysis of the filtrate containing the activated ester.[5] | |
| Discolored product. | - Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure, crystalline solid.[5] | |
| Safety Concerns During Scale-Up | Uncontrolled exothermic reaction during hydrazine addition. | - Hydrazine reactions are exothermic.[6][7] Add hydrazine hydrate dropwise and maintain external cooling to control the internal temperature of the reactor. - For reactions involving hydrazine and acid byproducts, consider adding a base like sodium acetate to mitigate the risk of a runaway reaction. |
| Exposure to hazardous hydrazine hydrate. | - Handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Be aware that hydrazine is a suspected carcinogen and is corrosive. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is a two-step process.[4] The first step is the esterification of thiophene-2-carboxylic acid with an alcohol (commonly ethanol or methanol) in the presence of an acid catalyst to form the corresponding ester. The second step is the hydrazinolysis of the purified ester with hydrazine hydrate.[4]
Q2: I am considering a one-pot synthesis from the carboxylic acid. What are the challenges?
A2: Direct conversion of thiophene-2-carboxylic acid to the hydrazide can be achieved using coupling agents like dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).[5] However, a potential challenge is the formation of a stable N-acylurea byproduct, which can complicate purification and lower the overall yield of the desired hydrazide.[5]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the esterification and hydrazinolysis steps.[1][5] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the disappearance of reactants and the appearance of the product.[1][2]
Q4: What is the best way to purify the final this compound product at a larger scale?
A4: Recrystallization is the most common and effective method for purifying solid this compound on a large scale.[5][8] Ethanol or methanol are often used as recrystallization solvents.[5] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals that can be collected by filtration.[9]
Q5: Are there any specific safety precautions I should take when working with hydrazine hydrate during a scale-up?
A5: Yes, extreme caution is necessary. Hydrazine hydrate is toxic, corrosive, and potentially explosive.[10] Always work in a well-ventilated fume hood and wear appropriate PPE. When scaling up, be particularly mindful of the exothermic nature of the reaction with the ester.[6] Ensure adequate cooling capacity and consider adding the hydrazine hydrate portion-wise or via a dropping funnel to maintain temperature control. A risk assessment should be conducted before any scale-up operation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound.
| Synthetic Method | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Conventional Hydrazinolysis | Ethyl thiophene-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | >90% | [4] |
| Microwave-Assisted Synthesis | Methyl thiophene-2-carboxylate | Hydrazine monohydrate | Methanol | 5 minutes | 86.7% | [3][4] |
| DCCI/HOBt Activation | Thiophene-2-carboxylic acid | DCCI, HOBt, Hydrazine hydrate | Acetonitrile | - | >90% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Thiophene-2-carboxylate
This protocol details the esterification of thiophene-2-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid and absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl thiophene-2-carboxylate. The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Hydrazinolysis
This protocol describes the conversion of ethyl thiophene-2-carboxylate to the final product.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve ethyl thiophene-2-carboxylate in absolute ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the disappearance of the starting ester by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or methanol.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Reaction pathway for the hydrazinolysis of ethyl thiophene-2-carboxylate.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and amide imidic prototropic tautomerization in this compound: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]
- 4. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Refinement of protocols for the synthesis of Thiophene-2-carbohydrazide derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Thiophene-2-carbohydrazide and its derivatives. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to refine your synthesis procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are two primary and widely employed methods for the synthesis of this compound:
-
Hydrazinolysis of Carboxylic Acid Esters: This is the standard and most established method, which involves reacting a Thiophene-2-carboxylic acid ester (typically methyl or ethyl ester) with hydrazine hydrate in an alcoholic solvent.[1][2] The mixture is usually refluxed for several hours.[2][3]
-
Activated Ester/Amide Method: A more direct and often higher-yielding approach involves the activation of Thiophene-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[4] This forms an activated ester intermediate, which then readily reacts with hydrazine to produce the desired hydrazide in excellent yields, often exceeding 90%.[4]
Q2: How can I improve the reaction yield?
Several factors can be optimized to enhance the yield:
-
Reagent Stoichiometry: Using an excess of hydrazine hydrate is crucial. Insufficient amounts can lead to significantly lower yields.
-
Reaction Method: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 5 minutes) and provide high yields (up to 86.7-90%).[1][2]
-
Activation: The activated ester method, using reagents like DCCI and HOBt, consistently produces yields greater than 90% under mild conditions.[4]
-
Reaction Work-up: Implementing a reactive fractionation or rectification step to remove alcohol byproducts during the reaction can drive the equilibrium forward and increase yields to over 90%.
Q3: What is the most effective way to purify the final product?
Purification is critical to obtaining a high-purity product. The most common and effective methods are:
-
Recrystallization: Recrystallization from hot ethanol is a standard and effective technique for purifying this compound.[1][4]
-
Washing: To remove unreacted acidic starting material (e.g., Thiophene-2-carboxylic acid), the work-up should include washing the organic layer with an aqueous sodium carbonate (Na₂CO₃) solution.[1][4]
-
Purity Verification: The purity of the synthesized compound should be verified using techniques like Thin-Layer Chromatography (TLC), melting point analysis, and spectral analysis (NMR, IR).[1][4] A sharp melting point in the range of 136–139 °C is indicative of high purity.[1][5]
Q4: How can I monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored by Thin-Layer Chromatography (TLC).[2][4] By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), the consumption of the starting material and the formation of the product can be visualized over time. A common solvent system for the mobile phase is a mixture of chloroform and methanol (e.g., 95:5 v/v).[4]
Q5: What are the typical spectral characteristics of this compound?
The structure of this compound can be confirmed by various spectroscopic methods:
-
Infrared (IR) Spectroscopy: Key peaks include ν(C=O) from the carbonyl group and ν(N-H) from the hydrazide moiety.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum typically shows signals for the protons on the thiophene ring in the aromatic region (around 7.0-8.0 ppm) and a characteristic signal for the NH proton of the hydrazide group.[7]
-
¹³C-NMR: The spectrum will show a distinct signal for the carbonyl carbon, which is highly deshielded (e.g., ~161-163 ppm), in addition to signals for the carbons of the thiophene ring.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (142.18 g/mol ).[4][8]
Troubleshooting Guide
Encountering issues during synthesis is common. The table below outlines potential problems, their likely causes, and effective solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient hydrazine hydrate.2. Incomplete reaction (insufficient time or temperature).3. Deactivated starting ester or carboxylic acid.4. Poor quality reagents. | 1. Use a molar excess of hydrazine hydrate (e.g., 1.1 to 2 equivalents or more).2. Increase reflux time and monitor via TLC until starting material is consumed. Consider switching to microwave synthesis for faster, higher yields.[1][2]3. Check the purity of starting materials before the reaction.4. Use fresh, high-purity reagents and anhydrous solvents where necessary. |
| Presence of Unreacted Starting Material | 1. Reaction not run to completion.2. Inefficient heating or mixing. | 1. Extend the reaction time or increase the temperature. Monitor closely with TLC.[4]2. Ensure vigorous stirring and uniform heating of the reaction mixture. |
| Formation of Side Products (e.g., diacyl hydrazine) | 1. Use of highly reactive starting materials like acid chlorides or anhydrides.[2]2. Reaction temperature is too high. | 1. Avoid using acid chlorides. Prefer using esters or the activated ester (DCCI/HOBt) method for better control.[2][4]2. Maintain the recommended reaction temperature; avoid excessive heating. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the recrystallization solvent.2. Presence of impurities inhibiting crystallization. | 1. After dissolving the crude product in a minimum amount of hot solvent (e.g., ethanol), cool the solution slowly, first to room temperature and then in an ice bath to induce precipitation.[1]2. Purify the crude product by washing with appropriate solutions (e.g., Na₂CO₃ for acidic impurities) before recrystallization.[4] If issues persist, consider column chromatography. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent.2. Impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under vacuum to remove all solvent.2. Purify the oil via column chromatography to remove impurities before attempting crystallization again. |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes.
Method A: Hydrazinolysis of Ethyl Thiophene-2-carboxylate
This is the conventional method starting from the corresponding ester.[2][3]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, add ethyl thiophene-2-carboxylate (1 equivalent).
-
Reagents: Add absolute ethanol to dissolve the ester, followed by hydrazine hydrate (1.1-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the ester spot disappears.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Cool the resulting solution or residue in an ice bath to precipitate the solid this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure product.[1]
Method B: Activated Ester Synthesis from Thiophene-2-carboxylic Acid
This method provides excellent yields under mild conditions.[4]
-
Activation: Dissolve Thiophene-2-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Coupling: Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCCI) (1 equivalent) portion-wise while stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Intermediate Formation: Allow the mixture to stir at room temperature for 1-2 hours to form the activated ester.
-
Hydrazinolysis: Filter off the DCU precipitate. To the filtrate containing the activated ester, add hydrazine hydrate (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Work-up: Wash the organic layer sequentially with a saturated Na₂CO₃ solution (to remove any unreacted acid), saturated NaCl solution, and finally with water.[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Recrystallize the solid from hot ethanol to obtain pure this compound crystals.[4]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Purity (M.P.) | Reference(s) |
| Conventional Hydrazinolysis | Ethyl Thiophene-2-carboxylate | Hydrazine Hydrate, Ethanol | 3-6 hours | 59-77% | ~136 °C | [2] |
| Microwave-Assisted | Thiophene-2-carboxylic acid | Hydrazine Hydrate | 5-10 minutes | 86-90% | High | [1][2] |
| Activated Ester | Thiophene-2-carboxylic acid | DCCI, HOBt, Hydrazine Hydrate | 3-6 hours | >90% | 136-138 °C | [1][4] |
Table 2: Key Analytical Data for this compound
| Parameter | Typical Value | Reference(s) |
| Molecular Weight | 142.18 g/mol | [8] |
| Melting Point | 136-139 °C (lit.) | [5] |
| Appearance | White to off-white powder/crystals | [5] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals for thiophene protons (7.1-8.0 ppm), NH proton (singlet, ~11.8 ppm) | [7] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Carbonyl carbon (~161.5 ppm), Thiophene carbons | [7] |
| Key IR Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch) | [1][6] |
Visualizations
Diagram 1: General Workflow for this compound Synthesis
A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Key Synthesis Pathways
The two primary synthetic routes to this compound from common starting materials.
Diagram 3: Troubleshooting Decision Tree
A decision tree to help troubleshoot common issues during the synthesis process.
References
- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. 2-噻吩甲酸肼 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing solubility issues of Thiophene-2-carbohydrazide in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Thiophene-2-carbohydrazide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a polar, crystalline solid. Its solubility is generally limited in nonpolar organic solvents. It exhibits moderate to good solubility in polar aprotic solvents like DMSO and DMF, and its solubility in protic solvents like alcohols often increases significantly with temperature. For instance, it can be recrystallized from hot ethanol, indicating poor solubility at room temperature but good solubility at elevated temperatures in this solvent.
Q2: I am having trouble dissolving this compound for my reaction. What are the first steps I should take?
Initially, ensure your solvent is pure and anhydrous, as contaminants can affect solubility. The primary recommended step is to prepare a stock solution in a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO). If the compound does not readily dissolve, gentle heating and sonication can be employed to facilitate the process.
Q3: My compound precipitates when I add the DMSO stock solution to my aqueous reaction mixture. How can I prevent this?
This phenomenon, known as "crashing out," is common when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1] To mitigate this, you can try reducing the final concentration of your compound in the aqueous medium.[1] Alternatively, an intermediate dilution step can be helpful; first, dilute the DMSO stock into a mixture of your organic solvent and the aqueous medium before adding it to the final reaction vessel.[1]
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system can be an effective strategy. If your primary solvent is not providing adequate solubility, adding a miscible polar aprotic co-solvent like DMF or a polar protic co-solvent like methanol or ethanol can enhance the overall solvating power of your system.
Q5: How does temperature affect the solubility of this compound?
For many crystalline solids, solubility increases with temperature. This is true for this compound in solvents like ethanol. Gentle warming of the solvent can significantly improve the dissolution rate and the amount of solute that can be dissolved. However, it is crucial to consider the thermal stability of the compound to avoid degradation.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen organic solvent.
Initial Verification:
-
Confirm Solvent Purity: Ensure the solvent is of an appropriate grade and is free from water contamination.
-
Verify Compound Identity: Check the Certificate of Analysis (CoA) for your this compound to confirm its identity and purity.
Troubleshooting Steps:
-
Increase Agitation and Temperature:
-
Use a magnetic stirrer for vigorous and continuous agitation.
-
Gently warm the solution. Be mindful of the solvent's boiling point and the compound's stability.
-
-
Employ Sonication:
-
Place the sample in an ultrasonic bath. Sonication can help break down the crystal lattice, aiding dissolution.
-
-
Test Polar Aprotic Solvents:
-
Attempt to dissolve the compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution.
-
-
Utilize a Co-solvent System:
-
If partial solubility is observed, add a miscible co-solvent to enhance the solvating power of the system.
-
Issue 2: The compound crystallizes out of solution upon cooling.
Initial Verification:
-
Confirm Saturation: You have likely created a supersaturated solution at a higher temperature.
Troubleshooting Steps:
-
Maintain Elevated Temperature:
-
If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
-
Use a Co-solvent to Increase Room Temperature Solubility:
-
Experiment with adding a co-solvent in which the compound has better solubility at room temperature to the heated solution before it cools.
-
-
Prepare a Slurry for Dosing:
-
If the compound must be used at a lower temperature where it has low solubility, consider preparing a fine, well-suspended slurry for your reaction, ensuring homogeneous addition.
-
Data Presentation
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. Therefore, the following table provides qualitative solubility information based on general chemical principles and available data for similar compounds. For precise experimental needs, it is highly recommended to determine the solubility experimentally.
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble | A good alternative to DMSO for stock solutions. | |
| Acetone | (CH₃)₂CO | Sparingly Soluble | Solubility may be limited at room temperature. | |
| Polar Protic | Methanol | CH₃OH | Sparingly Soluble | Solubility increases with heating. |
| Ethanol | C₂H₅OH | Sparingly Soluble | Recrystallization from hot ethanol is possible, indicating poor solubility at room temperature and good solubility when heated.[2] | |
| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | Insoluble | Generally not a suitable solvent. |
| Toluene | C₇H₈ | Insoluble | Not a suitable solvent due to the polar nature of the carbohydrazide group. | |
| Hexane | C₆H₁₄ | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines the equilibrium shake-flask method, a reliable technique for determining the solubility of a solid compound in an organic solvent.
Materials:
-
This compound
-
Desired organic solvent(s) of high purity
-
Glass vials with tight-fitting caps
-
Thermostatic shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has plateaued.[1]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method. Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for solubility determination.
References
Catalyst selection for optimizing the cyclization of Thiophene-2-carbohydrazide derivatives
Technical Support Center: Cyclization of Thiophene-2-carbohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds via the cyclization of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems that can be synthesized from this compound?
This compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-thiadiazoles and 1,2,4-triazoles. The choice of cyclizing agent and reaction conditions dictates the resulting heterocyclic scaffold.
Q2: What are the general conditions for synthesizing 1,3,4-thiadiazoles from this compound?
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles typically involves the reaction of this compound with a one-carbon donor in the presence of a dehydrating agent. Common cyclizing agents include phosphorus oxychloride (POCl₃) or strong acids like concentrated sulfuric acid.[1][2][3]
Q3: How can 1,2,4-triazoles be synthesized from this compound?
The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiones can be achieved by reacting this compound with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions, for example, by heating in an aqueous solution of sodium hydroxide.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,3,4-Thiadiazole Product
Possible Causes:
-
Inefficient Cyclizing Agent: The chosen acidic catalyst may not be strong enough to promote efficient cyclodehydration.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for cyclization.
-
Presence of Moisture: Water in the reaction mixture can hydrolyze the starting materials or intermediates, reducing the yield.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
Troubleshooting Steps:
-
Catalyst Selection:
-
If using a milder acid, consider switching to a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid.[3]
-
Ensure the catalyst is fresh and has not been deactivated by exposure to moisture.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in increments of 10-20°C to find the optimal condition without causing decomposition.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures.
-
-
Anhydrous Conditions:
-
Use oven-dried glassware and anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Stoichiometry Check:
-
Carefully re-calculate and measure the molar equivalents of this compound and the cyclizing agent.
-
Issue 2: Formation of Undesired Side Products in 1,2,4-Triazole Synthesis
Possible Causes:
-
Incorrect Basicity: The concentration of the base might be too high or too low, leading to alternative reaction pathways.
-
Reaction Time: Prolonged reaction times or excessive heat can lead to the decomposition of the desired product or the formation of stable side products.
-
Oxidation: The thiol group in the triazole ring is susceptible to oxidation.
Troubleshooting Steps:
-
Base Concentration:
-
Optimize the concentration of the base (e.g., NaOH) used for cyclization.[4] Perform small-scale trial reactions with varying concentrations.
-
Consider using a milder base if strong bases are causing degradation.
-
-
Reaction Monitoring:
-
Monitor the reaction closely using TLC to determine the point of maximum product formation and avoid over-running the reaction.
-
Once the reaction is complete, work up the product promptly to prevent degradation.
-
-
Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere can minimize the oxidation of the thiol group.
-
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 1,3,4-Thiadiazole Synthesis
| Catalyst/Reagent | Co-reactant | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| POCl₃ | N-arylthiosemicarbazides | - | Reflux | - | - | [1] |
| Conc. H₂SO₄ | Thiosemicarbazide | - | - | 5 h | - | [2] |
| Methane Sulphonic Acid | Acylthiosemicarbazide | - | - | - | High | [3] |
Table 2: Conditions for 1,2,4-Triazole-3-thione Synthesis
| Intermediate | Cyclizing Agent | Solvent | Temperature | Reaction Time | Reference |
| N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides | aq. NaOH | Ethanol | Reflux | 1 h | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones[4]
-
Formation of Thiosemicarbazide Intermediate:
-
Dissolve this compound (0.01 mole) in ethanol (15 mL).
-
Add the appropriate aryl isothiocyanate (0.01 mole) to the solution.
-
Heat the mixture under reflux with stirring for 1 hour.
-
Remove the solvent in vacuo to obtain the N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate.
-
-
Cyclization:
-
Dissolve the intermediate from the previous step in aqueous sodium hydroxide.
-
Heat the mixture to induce cyclization, yielding the corresponding 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of 2-Amino-5-(thiophen-2-yl)-1,3,4-thiadiazole[3][6]
-
Reaction Setup:
-
In a round-bottom flask, combine thiophene-2-carboxylic acid and thiosemicarbazide.
-
Carefully add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.
-
-
Reaction Conditions:
-
The reaction may be heated to facilitate cyclodehydration.
-
The progress of the reaction should be monitored by TLC.
-
-
Work-up:
-
After completion, the reaction mixture is typically poured onto crushed ice to precipitate the product.
-
The solid is filtered, washed thoroughly with water to remove any residual acid, and then dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
-
Mandatory Visualization
Caption: Synthetic pathways for 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
Caption: Troubleshooting workflow for cyclization reactions.
References
Enhancing the stability of Thiophene-2-carbohydrazide for long-term storage
This technical support center provides guidance on enhancing the stability of Thiophene-2-carbohydrazide for long-term storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to moisture and oxygen.[1] Refrigeration at 2-8°C is advisable for extended storage periods.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the solid compound is expected to be stable for several years. However, once the container is opened and the compound is exposed to the atmosphere, its stability may decrease. For solutions, it is recommended to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C) and protected from light.
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in color from its typical off-white or light-yellow appearance to a darker yellow or brown hue. Clumping of the powder, which can indicate moisture absorption, may also be a sign of instability. Any noticeable change in the physical appearance of the compound should prompt a purity check before use.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are believed to be hydrolysis, oxidation, and photodegradation. The hydrazide functional group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. The thiophene ring and the hydrazide moiety can also be prone to oxidation upon exposure to air. Additionally, like many thiophene-containing compounds, this compound may be sensitive to light and undergo photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, formation of byproducts) | Degradation of this compound starting material. | 1. Verify the purity of the this compound using a suitable analytical method, such as HPLC (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Ensure all solvents and reagents used in the reaction are anhydrous and deoxygenated. |
| Change in physical appearance of the solid (color change, clumping) | Exposure to light, heat, moisture, or air. | 1. Discard the material if significant degradation is suspected or confirmed by analysis. 2. Review storage procedures and ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere. |
| Difficulty in dissolving the compound | Formation of insoluble degradation products or presence of impurities. | 1. Attempt to dissolve a small sample in a range of solvents to assess solubility. 2. Analyze the sample for purity to identify any potential insoluble impurities. 3. If degradation is the cause, use a fresh batch of the compound. |
| Inconsistent analytical results (e.g., variable retention times in HPLC) | On-column degradation or interaction with the analytical system. | 1. Ensure the mobile phase is properly degassed. 2. Use a guard column to protect the analytical column. 3. Investigate the effect of mobile phase pH on the stability of the compound. |
Data Presentation
The following tables summarize illustrative quantitative data on the stability of this compound under various stress conditions. This data is provided as a guideline and may vary depending on the specific experimental conditions and the purity of the material.
Table 1: Illustrative Thermal Degradation of this compound
| Temperature | Duration | Purity (%) | Appearance |
| 40°C | 1 month | >99% | No change |
| 60°C | 1 month | ~97% | Slight yellowing |
| 80°C | 1 month | ~92% | Yellow to light brown |
Table 2: Illustrative Photostability of Solid this compound
| Light Exposure (ICH Q1B) | Duration | Purity (%) | Appearance |
| Overall illumination ≥ 1.2 million lux hours | 7 days | ~96% | Slight discoloration |
| Near UV exposure ≥ 200 watt hours / m² | 7 days | ~95% | Noticeable yellowing |
Table 3: Illustrative Hydrolytic Stability of this compound in Solution (at 40°C)
| pH | Duration | Purity (%) |
| 2.0 (Acidic) | 24 hours | ~98% |
| 7.0 (Neutral) | 24 hours | >99% |
| 9.0 (Basic) | 24 hours | ~97% |
Experimental Protocols
1. Stability-Indicating HPLC Method
This method can be used to assess the purity of this compound and detect degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
2. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation by HPLC at various time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
After a set period, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Photostability:
-
Expose a thin layer of solid this compound to a light source that complies with ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isoniazid and Thiophene-2-carbohydrazide
In the landscape of antimicrobial research, particularly in the pursuit of novel treatments for tuberculosis, a thorough understanding of the biological profiles of existing and potential therapeutic agents is paramount. This guide provides a detailed comparison of the well-established antitubercular drug, Isoniazid (INH), and the versatile chemical scaffold, Thiophene-2-carbohydrazide. While Isoniazid has a long history as a frontline treatment for tuberculosis with a well-documented mechanism of action, this compound is emerging as a significant building block for the synthesis of new compounds with a wide range of biological activities, including antitubercular potential. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of their respective biological activities, supported by available experimental data and detailed methodologies.
Executive Summary
Isoniazid is a potent, bactericidal prodrug that is a cornerstone of tuberculosis therapy. Its efficacy is rooted in its specific mechanism of action, which involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. In contrast, this compound is a chemical intermediate that, in its own right, has limited documented direct antimicrobial activity against M. tuberculosis. However, its true potential lies in its role as a versatile scaffold for the synthesis of a multitude of derivatives, some of which have demonstrated significant antitubercular and other antimicrobial properties. This guide will delve into the specifics of their known biological activities, mechanisms of action, and cytotoxic profiles.
Quantitative Biological Activity
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.06 | [1][2] |
| Isoniazid | Mycobacterium tuberculosis (Indo-Oceanic & H37Rv strains) | 0.06 | [1] |
| Isoniazid | Mycobacterium tuberculosis (Beijing & Euro-American strains) | 0.03 | [1] |
| 2-Thiophenecarbonylhydrazone-5,7-dibromoisatin (a this compound derivative) | Mycobacterium tuberculosis H37Rv | Not specified, but showed the highest activity among 6 derivatives tested. | [3] |
Table 2: Cytotoxicity - Half-maximal Inhibitory Concentration (IC50)
| Compound | Cell Line | IC50 | Reference |
| Isoniazid | HepG2 (human hepatoma) | Cytotoxicity observed at concentrations >26 mM after 24 hours. | [4] |
| Isoniazid Derivative (ITHB4) | MCF-7 (human breast cancer) | 97.55 µg/mL (48h) | [5] |
| Isoniazid Derivative (ITHB4) | MCF10A (normal breast) & PBMCs | No cytotoxicity observed at IC50 concentration against MCF-7. | [5] |
| Thiophene-2,5-carbohydrazide Derivative (G2) | MCF-7 (human breast cancer) | 50 µg/mL | [6] |
Mechanism of Action
Isoniazid:
Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect. The primary mechanism of action is the inhibition of mycolic acid synthesis, which are essential components of the mycobacterial cell wall, rendering the bacteria vulnerable.
The key steps in the mechanism of action of Isoniazid are:
-
Uptake: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell.
-
Activation: Inside the bacterium, Isoniazid is activated by the catalase-peroxidase enzyme, KatG.
-
Radical Formation: KatG converts Isoniazid into a series of reactive species, including an isonicotinoyl radical.
-
Target Inhibition: This reactive species then covalently adducts with NAD(H), and this complex binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.
-
Mycolic Acid Synthesis Inhibition: The inhibition of InhA blocks the synthesis of mycolic acids.
-
Bactericidal Effect: The disruption of the cell wall integrity ultimately leads to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
This compound:
The direct mechanism of action of this compound against M. tuberculosis is not well-defined in the available literature. Its significance lies in its use as a scaffold. Derivatives of this compound have been synthesized to target various biological pathways. For instance, some thiophene derivatives have been shown to inhibit Pks13, an enzyme essential for mycolic acid biosynthesis, a different target within the same pathway as Isoniazid[7]. This highlights the potential for developing new antitubercular agents with novel mechanisms of action based on the thiophene scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
96-well microtiter plates
-
Test compounds (Isoniazid, this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: After incubation, a resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed[8][9].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined[10][11].
Caption: General experimental workflow for biological activity screening.
Conclusion
This comparative guide highlights the distinct roles of Isoniazid and this compound in the context of antimicrobial research. Isoniazid remains a potent and clinically vital antitubercular agent with a well-elucidated mechanism of action. Its direct and potent bactericidal activity against Mycobacterium tuberculosis is well-documented, although concerns about resistance and cytotoxicity necessitate the search for new therapeutic options.
This compound, while not demonstrating significant direct antitubercular activity in its parent form based on the available literature, stands out as a highly valuable and versatile scaffold in medicinal chemistry. The diverse range of biologically active molecules synthesized from this precursor, including some with promising antitubercular effects, underscores its importance in drug discovery. Future research focused on the synthesis and evaluation of novel this compound derivatives could lead to the development of new classes of antimicrobial agents with potentially novel mechanisms of action, helping to address the challenges of drug resistance in tuberculosis and other infectious diseases. For a direct and comprehensive comparison of the parent molecules, further experimental studies determining the MIC and cytotoxicity of this compound are warranted.
References
- 1. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Antimicrobial Potential of Thiophene-2-Carbohydrazide Derivatives: A Comparative Analysis
Researchers and drug development professionals are increasingly turning their attention to Thiophene-2-carbohydrazide derivatives as a promising scaffold for the development of new antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains. This guide provides a comparative analysis of their antimicrobial efficacy, supported by experimental data and detailed methodologies, to aid in the advancement of novel anti-infective therapies.
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural versatility allows for the synthesis of a wide array of derivatives, including Schiff bases, thiazoles, and oxadiazoles, which have been shown to exhibit potent antimicrobial properties. This comparative guide synthesizes findings from multiple studies to present a clear overview of their antimicrobial spectrum.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.
A series of novel this compound derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. The results, summarized in the table below, highlight the varying degrees of potency and spectrum of these compounds.
| Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro–indoline–oxadiazole | Clostridium difficile | 2 - 4 | - | - |
| Thiophene-based guanylhydrazones | Voriconazole-resistant C. albicans CA5 | <2 | Voriconazole | - |
| Thiophene-based guanylhydrazones (Derivative 14) | Fungal strains | 0.25 - 6.25 | Voriconazole | - |
| Schiff bases | Gram-positive bacteria | >3 - 200 | - | - |
| Schiff bases | Gram-negative bacteria | 3.0 - 200 | - | - |
| Thiophene derivatives (4, 5, and 8) | Colistin-resistant A. baumannii | 16 - 32 | - | - |
| Thiophene derivatives (4, 5, and 8) | Colistin-resistant E. coli | 8 - 32 | - | - |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | ESBL-producing E. coli | - | - | - |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | ESBL-producing E. coli | - | - | - |
Note: A dash (-) indicates that the specific data was not provided in the cited sources.
The data reveals that specific structural modifications to the this compound core can lead to highly potent and selective antimicrobial agents. For instance, a spiro–indoline–oxadiazole derivative demonstrated significant activity against Clostridium difficile with MIC values as low as 2 to 4 μg/ml.[1][2][3] Similarly, certain thiophene-based guanylhydrazones have shown excellent activity against voriconazole-resistant Candida albicans, with MIC values below 2 µg/mL, and one derivative, in particular, exhibited a broad antifungal spectrum with MICs ranging from 0.25 to 6.25 µg/mL.[4] In contrast, some Schiff base derivatives displayed a wider MIC range, from over 3 to 200 μg/ml, against both Gram-positive and Gram-negative bacteria.[5]
Furthermore, research into thiophene derivatives has identified compounds active against challenging drug-resistant Gram-negative bacteria. Derivatives 4, 5, and 8 showed notable MIC values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.[6] Additionally, 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli.[7]
Experimental Protocols
The evaluation of the antimicrobial activity of this compound derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well/Disc Diffusion Method
This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.[7][8]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Application of Test Compounds:
-
Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the test compound solution is then added to each well.
-
Disc Diffusion: Sterile paper discs of a standard size are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
-
Incubation: The plates are incubated under appropriate conditions (temperature and time).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disc where microbial growth is inhibited) in millimeters.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in the evaluation and potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel antimicrobial compounds.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative.
Conclusion
This compound derivatives represent a versatile and promising platform for the discovery of new antimicrobial agents. The presented data underscores their potential to combat a wide range of pathogens, including those that have developed resistance to current therapies. The detailed experimental protocols and workflow visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound | CoLab [colab.ws]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Cytotoxicity of Thiophene-2-Carbohydrazide Analogs
For Immediate Release
A comprehensive analysis of emerging research highlights the significant in vitro cytotoxic potential of novel thiophene-2-carbohydrazide analogs against a range of human cancer cell lines. These findings, detailed in multiple peer-reviewed studies, underscore the promise of this class of compounds in the development of new anticancer therapeutics. This guide provides a comparative overview of their efficacy, details the experimental protocols used for their evaluation, and visualizes the key experimental workflows and potential mechanisms of action.
Comparative Cytotoxicity Data
The in vitro anticancer activity of various this compound derivatives has been rigorously evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been compiled from recent studies to facilitate a direct comparison of their cytotoxic effects. The data reveals that certain analogs exhibit potent activity, in some cases comparable or superior to established anticancer drugs like Doxorubicin and Gefitinib.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 11 | HCT116 (Colon) | 5.28 | Doxorubicin | Not specified in source |
| Compound 17 | HCT116 (Colon) | 8.97 | Doxorubicin | Not specified in source |
| Compound 5 | HCT116 (Colon) | 11.47 | Doxorubicin | Not specified in source |
| Compound 15 | HCT116 (Colon) | 12.29 | Doxorubicin | Not specified in source |
| Compound 7f | MIA PaCa-2 (Pancreatic) | 4.86 | Doxorubicin | Not specified in source[1] |
| Compound 7a | MIA PaCa-2 (Pancreatic) | Not specified in source | Doxorubicin | Not specified in source[1] |
| Compound 7d | MIA PaCa-2 (Pancreatic) | Not specified in source | Doxorubicin | Not specified in source[1] |
| Thienopyrimidine 3b | HepG2 (Liver) | 3.105 | Doxorubicin | Not specified in source[2] |
| Thienopyrimidine 3b | PC-3 (Prostate) | 2.15 | Doxorubicin | Not specified in source[2] |
| Thieno[3,2-b]pyrrole 4c | HepG2 (Liver) | 3.023 | Doxorubicin | Not specified in source[2] |
| Thieno[3,2-b]pyrrole 4c | PC-3 (Prostate) | 3.12 | Doxorubicin | Not specified in source[2] |
| Indole derivative 6i | COLO 205 (Colon) | 0.071 (LC50) | - | - |
| Indole derivative 6i | SK-MEL-5 (Melanoma) | 0.075 (LC50) | - | - |
| Indole derivative 6i | MDA-MB-435 (Melanoma) | 0.259 (LC50) | - | - |
| Compound D5 | MCF-7 (Breast) | "Highest activity in the series" | Imatinib | Not specified in source[3][4] |
Experimental Protocols
The primary method utilized to assess the in vitro cytotoxicity of these this compound analogs was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay is a standard and reliable method for measuring cell proliferation and viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The this compound analogs, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells containing untreated cells and cells treated with a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Research
To better understand the experimental process and the potential biological impact of these compounds, the following diagrams have been generated.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Caption: Proposed inhibitory action on the VEGFR-2/AKT pathway.
Potential Mechanisms of Action
Research suggests that this compound analogs may exert their anticancer effects through various mechanisms. One prominent proposed mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Transforming Growth Factor-beta (TGF-β) pathways.[6] Some derivatives have also been investigated as inhibitors of carbonic anhydrase IX, an enzyme associated with tumor progression.[4][5] Furthermore, certain analogs have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle, preventing cancer cells from dividing and multiplying.[2][7] The diverse mechanisms of action highlight the multifaceted potential of this class of compounds as anticancer agents.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
Unraveling the Molecular Mechanisms of Thiophene-2-Carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the mechanism of action of these compounds against various biological targets, supported by experimental data. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering a clear comparison with established alternative drugs. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.
Comparative Analysis of Biological Activity
This compound-based compounds have been extensively evaluated for their therapeutic potential. The following tables summarize their performance against key biological targets in comparison to well-established drugs.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer progression, such as those involving Transforming Growth Factor-beta 2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
| Compound/Alternative | Cell Line | IC50 (µM) | Selectivity Index | Reference |
| (E)-2,4-dichloro-N'-(4-fluorobenzylidene)thiophene-3-carbohydrazide (Compound 11) | HCT116 (Colon Cancer) | 5.28 | > 18.9 | [1] |
| Compound 17 | HCT116 (Colon Cancer) | 8.97 | > 11.1 | [1] |
| Compound 5 | HCT116 (Colon Cancer) | 11.47 | > 8.7 | [1] |
| Compound 15 | HCT116 (Colon Cancer) | 12.29 | > 8.1 | [1] |
| Doxorubicin | HCT116 (Colon Cancer) | 0.85 | 1.1 | [1] |
| Gefitinib | HCT116 (Colon Cancer) | 1.52 | 2.3 | [1] |
| (E)-N′-(2-hydroxy-3-methoxybenzylidene)this compound | Various human cancer cell lines | 0.82 - 12.90 | Not Reported | [2] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index: Ratio of IC50 in a non-cancerous cell line (HUVEC) to the IC50 in the cancer cell line (HCT116). A higher value indicates greater selectivity for cancer cells.
Anti-inflammatory Activity
A significant mechanism of action for several this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3]
| Compound/Alternative | Target Enzyme | IC50 (µM) | Reference |
| Morpholinoacetamide-thiophene hybrid (5b) | COX-2 | 5.45 | [4] |
| Morpholinoacetamide-thiophene hybrid (5b) | 5-LOX | 4.33 | [4] |
| Celecoxib | COX-2 | 0.544 | [5] |
| NDGA | 5-LOX | 2.46 | [4] |
| Zileuton | 5-LOX | 0.3 - 0.5 | [6] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. NDGA: Nordihydroguaiaretic acid.
Antimicrobial Activity
This compound derivatives have also demonstrated potent activity against a range of microbial pathogens, including drug-resistant strains.
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [7] |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [8] |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16 - 32 | [9] |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant E. coli | 8 - 32 | [9] |
| Gentamicin | Pseudomonas aeruginosa | Standard Reference | [8] |
| Ciprofloxacin | XDR Salmonella Typhi | Standard Reference | |
| Ceftriaxone | XDR Salmonella Typhi | Standard Reference |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity. XDR: Extensively Drug-Resistant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their biological evaluation.
Caption: Inhibition of COX-2 and 5-LOX pathways by this compound derivatives.
Caption: Inhibition of TGF-β and VEGF signaling pathways in cancer.
Caption: General experimental workflow for evaluating this compound derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivatives and reference drugs (e.g., Doxorubicin)
-
Human cancer cell line (e.g., HCT116) and a non-cancerous cell line (e.g., HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro COX-2/5-LOX Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the enzymatic activity of COX-2 and 5-LOX.
Materials:
-
This compound derivatives and reference inhibitors (e.g., Celecoxib for COX-2, Zileuton or NDGA for 5-LOX)
-
Recombinant human COX-2 or 5-LOX enzyme
-
Assay buffer (specific to the enzyme)
-
Fluorometric probe (e.g., AMPLEX Red for COX assays)
-
Arachidonic acid (substrate)
-
Cofactors (if required by the enzyme, e.g., Heme for COX)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, probe, substrate, and test compounds in the appropriate assay buffer.
-
Assay Reaction: In a 96-well black microplate, add the assay buffer, enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for COX-2) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the fluorometric probe to each well.
-
Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for AMPLEX Red-based assays).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound derivatives and standard antibiotics (e.g., Gentamicin, Ciprofloxacin)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Spectrophotometer or turbidity meter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and standard antibiotics. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Interpretation: Compare the MIC values of the test compounds with those of the standard antibiotics to evaluate their relative potency.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2361-27-5 | Benchchem [benchchem.com]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Thiophene-2-Carbohydrazide Derivatives: A Promising Frontier in the Battle Against Drug-Resistant Bacteria
A comparative analysis of novel thiophene-2-carbohydrazide derivatives reveals their potent efficacy against a range of drug-resistant bacterial strains, in some cases surpassing the activity of conventional antibiotics. These compounds demonstrate diverse mechanisms of action, including the inhibition of essential bacterial signaling pathways and disruption of cell membrane integrity, positioning them as a significant area of interest for the development of new antimicrobial agents.
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutics. This compound and its derivatives have emerged as a promising class of compounds with demonstrated activity against clinically important drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), colistin-resistant Escherichia coli, and Clostridium difficile. This guide provides a comparative overview of their efficacy, supported by experimental data, and details the methodologies used to evaluate their antibacterial potential.
Comparative Antibacterial Efficacy
Recent studies have highlighted the potent antibacterial activity of various this compound derivatives. Their efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is summarized below and compared with standard antibiotics. Lower MIC values indicate greater potency.
| Compound/Antibiotic | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole Derivative | Clostridium difficile | - | 2 - 4 | [1][2] |
| Benzo[b]thiophene Acylhydrazone (II.b) | Staphylococcus aureus | Methicillin-resistant (MRSA), Daptomycin-resistant | 4 | |
| Thiophene Derivative 4 | Acinetobacter baumannii | Colistin-resistant | 16 | [3] |
| Thiophene Derivative 4 | Escherichia coli | Colistin-resistant | 8 | [3] |
| Thiophene Derivative 5 | Acinetobacter baumannii | Colistin-resistant | 16 | [3] |
| Thiophene Derivative 8 | Acinetobacter baumannii | Colistin-resistant | 32 | [3] |
| Thiophene-thiazole-carbohydrazides (9i, 9q) | Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.78 - 1.56 | |
| Vancomycin | Staphylococcus aureus | Methicillin-resistant (MRSA) | 1 | |
| Colistin | Acinetobacter baumannii | Colistin-resistant | 128 | [3] |
| Colistin | Escherichia coli | Colistin-resistant | 8 | [3] |
| Ciprofloxacin | Escherichia coli | - | ≤0.06 - >8.0 | [4] |
Mechanisms of Action: Targeting Bacterial Survival
The antibacterial effects of this compound derivatives are attributed to several mechanisms of action, with the inhibition of bacterial two-component signal transduction systems (TCS) being a key pathway.[5] TCS are crucial for bacteria to adapt to environmental changes and are absent in mammals, making them an attractive target for new antibiotics.[5]
Specifically, some thiophene derivatives have been shown to inhibit bacterial histidine kinases (HK), which are central to TCS signaling.[5][6][7] By blocking the autophosphorylation of HKs like WalK, PhoR, and ResE, these compounds disrupt downstream signaling cascades that control essential processes such as cell wall metabolism, virulence, and antibiotic resistance.[5][6]
Other proposed mechanisms of action for different thiophene derivatives include:
-
Cell Membrane Disruption: Some compounds have been observed to increase the permeability of the bacterial cell membrane, leading to cell death.[8]
-
Enzyme Inhibition: Molecular docking studies suggest that certain derivatives can bind to and inhibit essential bacterial enzymes such as D-alanine ligase and β-lactamase.[1][2]
Experimental Protocols
The evaluation of the antibacterial efficacy of this compound derivatives primarily relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This standardized method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Preparation of Bacterial Inoculum:
-
Isolate 3-5 colonies from a fresh (18-24 hour) agar plate culture of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.[4]
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential to address the challenge of antimicrobial resistance. Their demonstrated efficacy against a variety of drug-resistant bacteria, coupled with their diverse mechanisms of action, underscores the importance of continued research and development in this area. Further investigation into structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating these promising findings into clinically viable therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Navigating Resistance: A Comparative Analysis of Isoniazid and Thiophene-2-Carbohydrazide Derivatives in Tuberculosis Research
A critical challenge in the fight against tuberculosis (TB) is the emergence of drug-resistant strains of Mycobacterium tuberculosis, particularly to the first-line drug isoniazid (INH). This has spurred the search for novel compounds that can circumvent existing resistance mechanisms. Thiophene-2-carbohydrazide derivatives, sharing some structural similarities with isoniazid, have been explored as potential anti-tubercular agents. This guide provides a comparative overview of the cross-resistance between isoniazid and these derivatives, supported by available experimental data and an examination of their mechanisms of action.
Quantitative Susceptibility: A Comparative Look at MIC Values
The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. While comprehensive head-to-head comparative studies are limited, the available data suggests that the activity of thiophene derivatives against isoniazid-resistant M. tuberculosis strains varies depending on the specific derivative and the underlying resistance mechanism of the bacteria.
A study on thiophen-2-carboxylic acid hydrazide (TCH), a compound used in the differentiation of mycobacterial species, found that while cross-resistance with isoniazid could be induced in a laboratory setting, it was not a common phenomenon in clinical isolates. This suggests that the primary mechanisms of isoniazid resistance do not necessarily confer resistance to TCH.
More recent research has focused on other thiophene derivatives that have shown promising activity against multidrug-resistant (MDR) strains of M. tuberculosis. For instance, certain benzo[b]thiophene derivatives have demonstrated significant activity against MDR-TB. Similarly, a series of thiophene-benzenesulfonamide derivatives displayed potent activity against both drug-susceptible and drug-resistant clinical isolates.[1][2]
The table below summarizes representative MIC values from various studies to illustrate the activity of isoniazid and different thiophene derivatives against susceptible and resistant M. tuberculosis strains.
| Compound/Drug | M. tuberculosis Strain | Genotype (Resistance Marker) | MIC (µg/mL) | Reference |
| Isoniazid | H37Rv (Susceptible) | Wild-type | 0.02 - 0.06 | [3] |
| INH-Resistant | katG S315T mutation | > 1.0 | [3] | |
| INH-Resistant | inhA promoter mutation | 0.2 - 1.0 | [4] | |
| Thiophen-2-carboxylic acid hydrazide (TCH) | M. tuberculosis (Classical Human Strains) | Not specified | Resistant | [5][6] |
| M. tuberculosis (Bovine, 'Asian human', 'African' strains) | Not specified | Susceptible | [5][6] | |
| Benzo[b]thiophene Derivative (7b) | MDR-MTB H37Ra | Not specified | 2.73 - 22.86 | [7] |
| Thiophene-benzenesulfonamide Derivative (17b) | Drug-Susceptible M. tuberculosis | Wild-type | 0.023 | [2] |
| Drug-Resistant M. tuberculosis | Not specified | 0.031 - 0.24 | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The specific strains and derivatives tested differ between studies, and this table is intended to be illustrative rather than a direct comparison from a single study.
Understanding the Mechanisms: Why Cross-Resistance May Be Limited
The potential for cross-resistance between two drugs is largely determined by whether they share the same target or are affected by the same resistance mechanisms.
Isoniazid's Mechanism and Resistance:
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9] The activated form of isoniazid then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9]
Resistance to isoniazid primarily arises from mutations in two key genes:
-
katG : Mutations in this gene can reduce the efficiency of or completely prevent the activation of isoniazid.[7][10] The S315T mutation is a common high-level resistance mutation.[11]
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, meaning more InhA enzyme is produced. This requires a higher concentration of activated isoniazid to achieve inhibition, resulting in low-level resistance.[8][12]
Isoniazid mechanism of action and resistance pathways.
Thiophene Derivatives' Potential Mechanisms:
Research into some novel thiophene compounds has revealed that they can inhibit mycolic acid synthesis through a different target: Polyketide Synthase 13 (Pks13) .[10] This enzyme is involved in the final condensation step of mycolic acid biosynthesis. By targeting a different enzyme in the same pathway, these thiophene derivatives can remain effective even when resistance to isoniazid has developed through katG or inhA mutations.
The lack of significant cross-resistance between isoniazid and certain thiophene derivatives can be attributed to these divergent mechanisms of action.
Divergent mechanisms of Isoniazid and some Thiophene derivatives.
Experimental Protocols
The determination of MIC values for anti-tubercular agents requires specialized laboratory procedures due to the slow growth of M. tuberculosis. A commonly used method is the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA) Protocol:
-
Preparation of Mycobacterial Suspension:
-
M. tuberculosis strains (both susceptible and resistant) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial culture is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution Series:
-
The test compounds (isoniazid and this compound derivatives) are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in 7H9 broth in a 96-well microplate to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
The prepared mycobacterial suspension is added to each well containing the drug dilutions.
-
Control wells are included: a drug-free control (bacteria only) and a sterile control (broth only).
-
The microplate is sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading of Results:
-
After the initial incubation, a solution of Alamar Blue is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
Experimental workflow for assessing cross-resistance.
Conclusion
The available evidence suggests that there is not widespread cross-resistance between isoniazid and various thiophene derivatives. This is likely due to divergent mechanisms of action, with some thiophene compounds targeting different enzymes within the mycolic acid biosynthesis pathway than isoniazid. While more direct comparative studies on a broader range of this compound derivatives are needed to fully elucidate the structure-activity relationships and cross-resistance profiles, the existing data is promising. The development of thiophene-based compounds that are effective against isoniazid-resistant strains of M. tuberculosis represents a valuable avenue in the pursuit of new and more effective treatments for tuberculosis. Researchers and drug development professionals should consider the distinct mechanisms of action when designing and evaluating novel anti-tubercular agents to overcome the challenge of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid MIC and KatG Gene Mutations among Mycobacterium tuberculosis Isolates in Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the relationship between the resistance of Mycobacterium tuberculosis to isonicotinic acid hydrazide (isoniazid) and to thiophen-2-carboxylic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the relationship between the resistance of Mycobacterium tuberculosis to isonicotinic acid hydrazide (isoniazid) and to thiophen-2-carboxylic acid hydrazide. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-resistance of isoniazid, para-aminosalicylic acid and pasiniazid against isoniazid-resistant Mycobacterium tuberculosis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. Investigational Thiophene Drug Kills Tuberculosis Bacteria by Blocking Mycolic Acid Synthesis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
Benchmarking the synthetic efficiency of different routes to Thiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Efficiency
Thiophene-2-carbohydrazide is a pivotal building block in medicinal chemistry and drug development, serving as a precursor to a wide array of biologically active compounds. The efficiency of its synthesis is a critical factor for researchers in terms of time, cost, and yield. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Efficiency
The synthesis of this compound can be broadly approached through three primary routes: the hydrazinolysis of a thiophene-2-carboxylic acid ester, the reaction of an activated thiophene-2-carboxylic acid with hydrazine, and the direct condensation of thiophene-2-carboxylic acid with hydrazine. The efficiency of these methods varies significantly in terms of reaction time, yield, and the conditions required.
| Parameter | Route 1a: Hydrazinolysis of Ester (Microwave) | Route 1b: Hydrazinolysis of Ester (Conventional) | Route 2: Activated Carboxylic Acid | Route 3: Direct Condensation |
| Starting Material | Methyl thiophene-2-carboxylate | Ethyl thiophene-2-carboxylate | Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid |
| Key Reagents | Hydrazine monohydrate | Hydrazine hydrate | DCCI, HOBt, Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Methanol | Ethanol | Acetonitrile | Ethanol |
| Reaction Time | 5 minutes | Several hours | Not specified | Several hours |
| Temperature | 1500 W Microwave | Reflux | Room Temperature | Reflux |
| Reported Yield | 86.7% | Not specified, but generally effective | >90% | Generally less efficient than ester hydrazinolysis |
| Purity | High | High | High | Variable |
Experimental Protocols
Below are the detailed methodologies for the key synthetic routes to this compound.
Route 1a: Hydrazinolysis of Thiophene-2-carboxylic acid Ester (Microwave-Assisted)
This method offers a rapid and high-yield synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve methyl thiophene-2-carboxylate (1.0 mmol) in methanol.
-
Add an excess of hydrazine monohydrate (5.0 mmol).
-
Subject the reaction mixture to microwave irradiation (1500 W) for 5 minutes, using a reflux system to prevent solvent evaporation.
-
After the reaction is complete, cool the flask in an ice bath.
-
The product will precipitate as a white solid. Collect the precipitate by filtration.
Route 1b: Hydrazinolysis of Thiophene-2-carboxylic acid Ester (Conventional Heating)
This is the most established and widely used method for preparing carbohydrazides.[1]
Procedure:
-
In a round-bottom flask, dissolve ethyl thiophene-2-carboxylate in absolute ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product crystallizes out of the solution.
-
Collect the crystals by filtration and wash with cold ethanol.
Route 2: Reaction of Activated Thiophene-2-carboxylic acid with Hydrazine
This route involves the activation of the carboxylic acid to enhance its reactivity towards hydrazine, leading to high yields under mild conditions.[2]
Procedure:
-
Dissolve thiophene-2-carboxylic acid in acetonitrile.
-
Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) to the solution and stir at room temperature to form the activated ester.
-
In a separate flask, prepare a solution of hydrazine hydrate in acetonitrile.
-
Add the hydrazine hydrate solution to the activated ester mixture.
-
Stir the reaction mixture at room temperature.
-
The product, this compound, is obtained after workup to remove dicyclohexylurea (DCU) and any unreacted starting materials. The purity of the synthesized compounds can be checked by thin-layer chromatography (TLC).[1]
Route 3: Direct Condensation of Thiophene-2-carboxylic acid with Hydrazine Hydrate
This method is a more direct approach, though it can be less efficient than the ester hydrazinolysis route.[1]
Procedure:
-
In a round-bottom flask, suspend thiophene-2-carboxylic acid in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Isolate the product by filtration.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic workflows for producing this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound depends on the specific requirements of the researcher, including available starting materials, desired reaction time, and scale of the synthesis. For rapid, high-yield synthesis, the microwave-assisted hydrazinolysis of the corresponding ester (Route 1a) is an excellent option. When starting from the carboxylic acid, activation with DCCI/HOBt (Route 2) provides high yields under mild conditions. The conventional hydrazinolysis of the ester (Route 1b) remains a reliable and standard method. The direct condensation of the carboxylic acid (Route 3) is a straightforward alternative, although it may be less efficient. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your laboratory.
References
Safety Operating Guide
Safe Disposal of Thiophene-2-carbohydrazide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Thiophene-2-carbohydrazide, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).
| Property | Value | Source |
| Molecular Formula | C5H6N2OS | PubChem[1] |
| Molecular Weight | 142.18 g/mol | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 136-139 °C | Sigma-Aldrich |
| GHS Hazard Statements | H315, H319, H335 | PubChem[1], Sigma-Aldrich |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501 | PubChem[1], Thermo Fisher Scientific[2] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and its contaminated containers. This protocol is based on standard safety data sheet recommendations.[2][3][4][5][6][7]
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[7]
-
Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[7]
-
Respiratory Protection: Use a NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate or if handling large quantities.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably in a chemical fume hood.[2][7]
2. Disposal of Unused or Waste this compound:
-
Segregation: Do not mix this compound with other waste streams. Keep it in its original or a clearly labeled, compatible container.[5]
-
Licensed Disposal: All waste material must be disposed of in accordance with national and local regulations.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
3. Decontamination and Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate for disposal as chemical waste.
-
Container Disposal: Once decontaminated, the container can be disposed of as regular laboratory waste, following institutional guidelines. Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[5]
4. Spill Management:
-
Evacuation: In case of a significant spill, evacuate the area and ensure adequate ventilation.[7]
-
Containment: Prevent the spill from spreading and entering drains.[6][7]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, closed container for disposal.[7] Use a wet-brushing technique or an electrically protected vacuum cleaner for collection.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
